Antitumor agent-114
Description
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Structure
2D Structure
Properties
Molecular Formula |
C39H50F2N10O13P2 |
|---|---|
Molecular Weight |
966.8 g/mol |
IUPAC Name |
[(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-difluoro-3-[(1-methylcyclohexanecarbonyl)oxymethoxy]-3,12-dioxo-2,4,7,11,16-pentaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadec-13-en-12-yl]oxymethyl 1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C39H50F2N10O13P2/c1-38(10-5-3-6-11-38)36(52)56-20-59-65(54)14-9-22-28(24(40)34(61-22)50-18-48-26-30(42)44-16-46-32(26)50)64-66(55,60-21-57-37(53)39(2)12-7-4-8-13-39)58-15-23-29(63-65)25(41)35(62-23)51-19-49-27-31(43)45-17-47-33(27)51/h9,14,16-19,22-25,28-29,34-35H,3-8,10-13,15,20-21H2,1-2H3,(H2,42,44,46)(H2,43,45,47)/t22-,23-,24-,25-,28-,29-,34-,35-,65?,66?/m1/s1 |
InChI Key |
BOURUQSKBIBXRG-STXGDPECSA-N |
Isomeric SMILES |
CC1(CCCCC1)C(=O)OCOP2(=O)C=C[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OC[C@@H]6[C@@H](O2)[C@H]([C@@H](O6)N7C=NC8=C(N=CN=C87)N)F)OCOC(=O)C9(CCCCC9)C |
Canonical SMILES |
CC1(CCCCC1)C(=O)OCOP2(=O)C=CC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C(N=CN=C87)N)F)OCOC(=O)C9(CCCCC9)C |
Origin of Product |
United States |
Foundational & Exploratory
"Antitumor agent-114" mechanism of action
It appears that "Antitumor agent-114" is a hypothetical or proprietary designation not found in publicly available scientific literature. As a result, there is no established data on its mechanism of action, experimental protocols, or associated signaling pathways.
Therefore, it is not possible to provide an in-depth technical guide on this specific topic.
To fulfill your request for a detailed technical guide with data presentation, experimental protocols, and visualizations, please provide the name of a known and researched antitumor agent. For example, a well-documented agent like Paclitaxel , Imatinib , or Pembrolizumab would allow for the creation of a comprehensive report that meets your specifications.
Upon receiving the name of a recognized antitumor agent, a thorough search for relevant scientific literature will be conducted to generate the requested in-depth guide, complete with structured data tables, detailed experimental methodologies, and Graphviz diagrams of signaling pathways and workflows.
Antitumor Agent NC114: A Technical Guide on Synthesis, Characterization, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available research on the antitumor agent NC114. Detailed protocols for the chemical synthesis and comprehensive physicochemical characterization of NC114 are not available in the cited literature. The focus of this guide is therefore on its biological characterization and mechanism of action.
Introduction
NC114 is a promising peptide mimetic compound that has demonstrated significant antitumor activity, particularly against colorectal cancer.[1][2][3] It exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a compound of interest for further investigation and development in oncology.[1][2][3] This technical guide provides a comprehensive overview of the available data on NC114, with a focus on its biological effects, mechanism of action, and the experimental protocols used to elucidate these properties.
Biological Characterization and Antitumor Activity
NC114 has been shown to inhibit the proliferation of a range of colorectal cancer cell lines in a dose-dependent manner.[3] The half-maximal inhibitory concentration (IC₅₀) values highlight its potency against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of NC114 in Colorectal Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
| SW480 | Data not available in abstract |
| HCT-116 | Data not available in abstract |
| Other CRC cell lines | Specific values not detailed in abstracts |
Note: While the source indicates that IC₅₀ values were determined for 11 colorectal cancer cell lines, the specific values are not provided in the abstract.[3]
Mechanism of Action: Signaling Pathway
NC114 exerts its antitumor effects by targeting key signaling pathways involved in cell proliferation and survival. The primary mechanism involves the inhibition of the Wnt/β-catenin pathway through a cascade of events that ultimately prevents the transcription of genes necessary for cell cycle progression.[1][2]
NC114 treatment leads to the inhibition of Protein Kinase C-delta (PKCδ) activation and its subsequent kinase activity. This disrupts the MEK/ERK signaling cascade, which in turn reduces the phosphorylation of the transcription factor Forkhead Box Protein M1 (FOXM1).[1][2] The dephosphorylated FOXM1 is unable to translocate to the nucleus, preventing the formation of the T-cell factor-4 (TCF4)/β-catenin transcription complex.[1][2] This complex is critical for the expression of target genes such as cyclin D1 and survivin, which are essential for cell cycle progression and inhibition of apoptosis.[1] Consequently, NC114 induces growth arrest and prevents the transition of cells from the S to the G2/M phase of the cell cycle.[1][3]
Caption: Signaling pathway inhibited by NC114.
Experimental Protocols
While a protocol for the synthesis of NC114 is not publicly available, the following sections detail the methodologies used for its biological characterization.
Cell Viability Assay
To determine the cytotoxic effects of NC114 on colorectal cancer cell lines, a CellTiter-Glo® Luminescent Cell Viability Assay is typically employed.
-
Cell Seeding: Plate colorectal cancer cells (e.g., SW480, HCT-116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of NC114 (e.g., ranging from 1.52 nM to 30 µM) for 48 hours. A vehicle control (e.g., DMSO) should be included.[3]
-
Lysis and Luminescence Measurement: After the incubation period, add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a plate reader. The half-maximal inhibitory concentration (IC₅₀) can be calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to analyze the effect of NC114 on cell cycle progression.
-
Cell Treatment: Culture colorectal cancer cells (e.g., SW480) and treat with a specific concentration of NC114 (e.g., 10 µM) or a vehicle control for a defined period (e.g., 8 hours).[3]
-
Cell Fixation and Staining: Harvest the cells, wash with PBS, and fix in cold ethanol. Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Data Analysis: Compare the cell cycle distribution of NC114-treated cells to the control cells to identify any cell cycle arrest.[3]
Western Blot Analysis
To investigate the effect of NC114 on protein expression and phosphorylation levels within its target signaling pathway.
-
Cell Lysis: Treat cells with NC114 as described above and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., total PKCδ, phosphorylated PKCδ, total ERK, phosphorylated ERK, FOXM1, β-catenin, Cyclin D1, Survivin, and a loading control like GAPDH).
-
Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
In Vivo Xenograft Model
To evaluate the antitumor efficacy of NC114 in a living organism.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD scid gamma mice).[3]
-
Tumor Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., 5 x 10⁶ SW480 cells) into the flank of each mouse.[3]
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer NC114 (at a specified dose and schedule) or a vehicle control to the respective groups.
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the NC114-treated and control groups to assess the in vivo antitumor activity.
Synthesis and Physicochemical Characterization
As of the latest available information, specific details regarding the synthesis protocol, chemical structure, and comprehensive physicochemical characterization (e.g., NMR, mass spectrometry, purity analysis) of NC114 have not been published in the peer-reviewed literature. Being a peptide mimetic, its synthesis is likely a multi-step process involving specialized organic chemistry techniques.
Conclusion
NC114 is a novel peptide mimetic with potent and selective antitumor activity against colorectal cancer cells. Its mechanism of action, involving the targeted inhibition of the PKCδ/MEK/ERK/FOXM1 signaling axis, presents a promising new therapeutic strategy. While the in vitro and in vivo data are encouraging, further research is required to fully elucidate its synthetic pathway, physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and long-term safety before it can be considered for clinical development.
References
- 1. Peptide mimetic NC114 induces growth arrest by preventing PKCδ activation and FOXM1 nuclear translocation in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide mimetic NC114 induces growth arrest by preventing PKCδ activation and FOXM1 nuclear translocation in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of "Antitumor Agent-114": A Tale of Two distinct Therapeutic Strategies
The designation "Antitumor agent-114" refers to two separate and distinct investigational cancer therapies: ORIC-114 , a small molecule inhibitor targeting EGFR and HER2 mutations, and CHS-114 (formerly SRF114), a monoclonal antibody aimed at depleting regulatory T cells within the tumor microenvironment. This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action for each of these promising agents, tailored for researchers, scientists, and drug development professionals.
Part 1: ORIC-114 - A Precision Approach to EGFR and HER2 Driven Cancers
ORIC-114 is an orally bioavailable, brain-penetrant, irreversible small molecule inhibitor designed to selectively target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with high potency against exon 20 insertion mutations.[1][2][3] These mutations are known oncogenic drivers in non-small cell lung cancer (NSCLC) and other solid tumors, and patients with these alterations often have a poor prognosis, particularly those who develop central nervous system (CNS) metastases.[3]
Discovery and Development Timeline
The development of ORIC-114 has progressed from initial library screening to clinical evaluation, with a focus on addressing the challenges of potency, selectivity, and brain permeability.
-
Discovery Phase: The journey of ORIC-114 began with the screening of a non-covalent kinase library, which identified an initial hit with moderate potency against EGFR exon 20.[4][5] Through medicinal chemistry efforts, this non-covalent hit was transformed into a covalent inhibitor targeting the cysteine residue (C797) in the active site of EGFR, leading to a significant enhancement in potency.[4][5]
-
Lead Optimization: A key challenge in developing EGFR/HER2 inhibitors is achieving selectivity over wild-type EGFR to minimize toxicities. The optimization of ORIC-114 focused on improving its kinase selectivity and pharmacokinetic properties.[4][5] Computational studies played a crucial role in understanding and improving the blood-brain barrier penetration of the molecule, identifying that compounds favoring an extended conformation were more permeable.[4][5]
-
Preclinical Development: Preclinical studies demonstrated that ORIC-114 is a potent and selective inhibitor of EGFR and HER2 exon 20 insertion mutants in both biochemical and cell-based assays.[6] In vivo studies using patient-derived xenograft (PDX) and intracranial NSCLC models showed that oral administration of ORIC-114 resulted in significant tumor regressions and, in some cases, complete responses.[3][7][8] These studies also confirmed its superior brain penetration compared to other EGFR inhibitors.[3][7][8]
-
Clinical Development: Based on its promising preclinical profile, ORIC-114 entered a Phase 1/1b clinical trial (NCT05315700) to evaluate its safety, pharmacokinetics, and antitumor activity in patients with advanced solid tumors harboring EGFR or HER2 alterations.[6][9][10][11][12][13][14] Initial data from this trial have shown encouraging clinical activity, including responses in heavily pretreated patients and those with CNS metastases, alongside a manageable safety profile. The dose-escalation portion of the trial has been completed, and dose-optimization and expansion cohorts are ongoing.[2][15]
Mechanism of Action: Irreversible Inhibition of EGFR and HER2
ORIC-114 exerts its antitumor effect by irreversibly binding to the ATP-binding site of EGFR and HER2 kinases, thereby blocking their downstream signaling pathways that are crucial for tumor cell proliferation and survival.[4][5] The covalent bond formation with the C797 residue ensures a sustained inhibition of the target kinases.
Mutations in EGFR and HER2, particularly exon 20 insertions, lead to the constitutive activation of these receptor tyrosine kinases. This results in the continuous activation of downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which drive uncontrolled cell growth, proliferation, and survival. ORIC-114's irreversible inhibition of the mutated receptors effectively shuts down these oncogenic signals.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of ORIC-114.
Table 1: Preclinical In Vitro Potency of ORIC-114
| Cell Line/Target | Mutation | IC50 (nM) |
|---|---|---|
| BaF3-EGFR | A763_Y764insFHEA | 0.6 |
| BaF3-EGFR | D770_N771insNPG | 2.7 |
| BaF3-EGFR | Wild-Type | 2.3 |
| BaF3-HER2 | Wild-Type | 9.0 |
Data from biochemical and cell-based assays.[6]
Table 2: Preclinical In Vivo Efficacy of ORIC-114
| Xenograft Model | Mutation | Dose | Tumor Growth Inhibition |
|---|---|---|---|
| NSCLC PDX | EGFR Exon 20 (H773_V774insNPH) | 3 mg/kg QD | >100% (regressions) |
| Intracranial NSCLC | EGFR del 19 | 3 mg/kg QD | Significant Regressions |
QD: once daily; PDX: Patient-Derived Xenograft.[7]
Table 3: Preliminary Clinical Activity of ORIC-114 (Phase 1b)
| Patient Population | Prior Treatment | Objective Response Rate (ORR) |
|---|---|---|
| EGFR Exon 20 NSCLC | Heavily pretreated | Responses observed |
| EGFR Exon 20 NSCLC with CNS Mets | Heavily pretreated | Intracranial responses observed |
Data from the ongoing NCT05315700 trial.
Experimental Protocols
-
Animal Models: Immunocompromised mice (e.g., NSG or nude mice) are used.
-
Tumor Implantation: Patient-derived tumor fragments or cancer cell lines (e.g., those harboring EGFR exon 20 insertions) are subcutaneously or intracranially implanted.
-
Drug Administration: Once tumors are established, mice are randomized to receive ORIC-114 (administered orally, once or twice daily) or vehicle control.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers (for subcutaneous models) or bioluminescence imaging (for intracranial models). Body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess the levels of phosphorylated EGFR and downstream signaling proteins by methods like Western blotting or immunohistochemistry.[6]
-
Study Design: This is a first-in-human, open-label, multicenter, dose-escalation, and dose-expansion study.[9][10][11][13][14]
-
Patient Population: Patients with advanced solid tumors harboring EGFR or HER2 alterations who have exhausted available treatment options.[9][10][11][13][14]
-
Objectives: The primary objectives are to determine the recommended Phase 2 dose (RP2D) and/or maximum tolerated dose (MTD), and to evaluate the safety and tolerability of ORIC-114. Secondary objectives include assessing pharmacokinetics, pharmacodynamics, and preliminary antitumor activity.[9][10][11][13][14]
-
Treatment: ORIC-114 is administered orally on a continuous daily dosing regimen in 28-day cycles. The study includes both monotherapy and combination therapy arms (e.g., with chemotherapy).[9][10][11]
Part 2: CHS-114 - Targeting the Immunosuppressive Tumor Microenvironment
CHS-114 (formerly SRF114) is a fully human, afucosylated IgG1 monoclonal antibody that targets C-C chemokine receptor 8 (CCR8).[15][16] CCR8 is preferentially expressed on intratumoral regulatory T cells (Tregs), which are potent suppressors of the anti-tumor immune response.[17][18] By selectively depleting these immunosuppressive cells, CHS-114 aims to unleash the patient's own immune system to fight cancer.
Discovery and Development Timeline
The development of CHS-114 has focused on creating a highly selective and potent antibody for depleting intratumoral Tregs.
-
Target Identification: CCR8 was identified as a promising therapeutic target due to its high and selective expression on Tregs within the tumor microenvironment compared to Tregs in peripheral tissues and other immune cells.[17][18]
-
Antibody Engineering: CHS-114 was developed as a human IgG1 antibody. The antibody was afucosylated, a modification that enhances its binding affinity to the FcγRIIIa receptor on immune effector cells, such as natural killer (NK) cells and macrophages, thereby increasing its antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) activity.[16][19][20]
-
Preclinical Characterization: In preclinical studies, CHS-114 demonstrated selective binding to CCR8 and potent depletion of CCR8+ Tregs.[17] In vitro assays using dissociated human tumors showed that CHS-114 could activate NK cells and induce cytotoxicity against intratumoral Tregs.[17] In vivo studies in humanized mouse models confirmed the depletion of human CCR8+ Tregs, leading to an expansion of CD8+ effector T cells and inhibition of tumor growth.[17][21]
-
Clinical Development: CHS-114 is currently being evaluated in a Phase 1 clinical trial (NCT05635643) as both a monotherapy and in combination with the anti-PD-1 antibody toripalimab in patients with advanced solid tumors.[22] Preliminary results from this trial have shown an acceptable safety profile, dose-proportional pharmacokinetics, and evidence of peripheral CCR8+ Treg depletion, providing proof of mechanism.[19][20][22]
Mechanism of Action: Depletion of Intratumoral Regulatory T Cells
CHS-114's primary mechanism of action is the selective depletion of CCR8-expressing Tregs within the tumor microenvironment through ADCC and ADCP.
-
Binding to CCR8: CHS-114 binds specifically to CCR8 on the surface of intratumoral Tregs.
-
Fc Receptor Engagement: The Fc portion of the afucosylated CHS-114 antibody then engages with FcγRIIIa receptors on effector immune cells, primarily NK cells and macrophages.
-
Effector Cell Activation and Treg Depletion: This engagement triggers the activation of the effector cells, leading to the release of cytotoxic granules (containing perforin and granzymes) by NK cells (ADCC) or phagocytosis of the Treg by macrophages (ADCP).
-
Restoration of Anti-Tumor Immunity: The depletion of immunosuppressive Tregs allows for the activation and proliferation of cytotoxic CD8+ T cells, which can then effectively recognize and kill tumor cells.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of CHS-114.
Table 4: Preclinical In Vivo Efficacy of CHS-114
| Animal Model | Treatment | Outcome |
|---|---|---|
| Humanized Mice | CHS-114 | Depletion of human CCR8+ Tregs, expansion of CD8+ T cells |
| Murine Tumor Models | CHS-114 | Reduced tumor growth |
Data from various preclinical studies.[16][17][21]
Table 5: Preliminary Clinical Data of CHS-114 (Phase 1)
| Parameter | Result |
|---|---|
| Safety | Acceptable safety profile, no dose-limiting toxicities reported |
| Pharmacokinetics | Dose-proportional exposure, half-life of 9-17 days |
| Pharmacodynamics | Robust depletion of peripheral CCR8+ Tregs |
Data from the ongoing NCT05635643 trial as of December 2023.[19][22]
Experimental Protocols
-
Target Cells: CCR8-expressing cells (e.g., engineered cell lines or isolated intratumoral Tregs).
-
Effector Cells: Isolated human NK cells or peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Target cells are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).
-
Labeled target cells are incubated with varying concentrations of CHS-114 or an isotype control antibody.
-
Effector cells are added to the antibody-coated target cells at a specific effector-to-target (E:T) ratio.
-
The co-culture is incubated for a defined period (e.g., 4-6 hours).
-
Cell lysis is quantified by measuring the release of the label (fluorescence or radioactivity) into the supernatant or by flow cytometry-based methods that detect apoptotic/dead target cells.
-
-
Model Generation: Highly immunodeficient mice (e.g., BRGS mice) are irradiated and then injected with human CD34+ hematopoietic stem cells.[12] This allows for the development of a human immune system within the mouse.
-
Tumor Implantation: Once human immune reconstitution is confirmed, human tumor cells (cell lines or PDX) are implanted.[12]
-
Treatment and Analysis: The humanized mice bearing human tumors are then treated with CHS-114. The effects on tumor growth, the composition of the tumor microenvironment (e.g., depletion of Tregs and infiltration of CD8+ T cells), and systemic immune responses are analyzed using techniques like flow cytometry and immunohistochemistry.[12][17][21]
This technical guide provides a comprehensive overview of the discovery and development of two distinct "this compound" molecules, ORIC-114 and CHS-114. Both agents represent promising and innovative approaches to cancer therapy, with ORIC-114 exemplifying precision medicine by targeting specific oncogenic mutations and CHS-114 harnessing the power of the immune system to combat cancer. The ongoing clinical trials for both agents will be crucial in determining their ultimate role in the oncology treatment landscape.
References
- 1. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 Insertion Mutations: Diagnosis and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of ORIC-114 in Patients With Advanced Solid Tumors Harboring an EGFR or HER2 Alteration [clin.larvol.com]
- 3. ORIC Pharmaceuticals Presents Promising Preclinical Data on Three Programs at the 2022 American Association for Cancer Research (AACR) Annual Meeting | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]
- 4. bms.com [bms.com]
- 5. Discovery of ORIC-114, a highly selective, brain-penetrant irreversible inhibitor of EGFR and HER2 that demonstrates potential best-in-class properties - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 6. An Open-Label, Phase 1/2 Study of ORIC-114 as a Single Agent or in Combination with Chemotherapy, in Patients with Advanced Solid Tumors Harboring an EGFR or HER2 Alteration | Dana-Farber Cancer Institute [dana-farber.org]
- 7. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. An Open-Label, Phase 1/1b, Study of ORIC-114 in Patients With Advanced Solid Tumors Harboring an EGFR or HER2 Alteration > Clinical Trials > Yale Medicine [yalemedicine.org]
- 11. ichgcp.net [ichgcp.net]
- 12. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UCSF Solid Tumor Trial → ORIC-114 in Patients With Advanced Solid Tumors Harboring an EGFR or HER2 Alteration [clinicaltrials.ucsf.edu]
- 14. ORIC-114 EGFR or HER2 Advanced Solid Tumors | Duke Cancer Institute [dukecancerinstitute.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. coherus.com [coherus.com]
- 17. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Coherus Unveils Phase I Dose Escalation Study Results of CCR8 Antibody CHS-114 at 2024 ASCO Meeting [synapse.patsnap.com]
- 20. Coherus Oncology | Coherus Presents Preliminary Results from Phase I Dose Escalation Study of its Anti-chemokine receptor 8 (CCR8) Antibody, CHS-114, at the 2024 American Society of Clinical Oncology (ASCO) Annual Meeting [investors.coherus.com]
- 21. coherus.com [coherus.com]
- 22. Preliminary results of a phase 1, first-in-human, dose escalation study of the anti-CCR8 cytolytic antibody, CHS-114 (formerly SRF114) in patients with advanced solid tumors. - ASCO [asco.org]
ORIC-114: A Preclinical Technical Overview of a Novel EGFR/HER2 Inhibitor for Exon 20 Insertion Mutations
For Immediate Release: South San Francisco, CA – This whitepaper provides a detailed technical guide on the preclinical data for ORIC-114, a potent and selective, orally bioavailable, irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2) with high potency against exon 20 insertion mutations. Developed by ORIC Pharmaceuticals, ORIC-114 has demonstrated significant antitumor activity in preclinical models, including those with central nervous system (CNS) metastases, positioning it as a promising therapeutic candidate for a patient population with high unmet medical need.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the compound's mechanism of action, preclinical efficacy, and pharmacokinetic profile.
Executive Summary
Non-small cell lung cancer (NSCLC) patients with EGFR or HER2 exon 20 insertion mutations have a poorer prognosis compared to those with other activating EGFR mutations, and approximately one-third of these patients develop CNS metastases.[2] Current therapeutic options have limited efficacy, particularly in treating brain metastases. ORIC-114 is a brain-penetrant inhibitor designed to address this challenge.[1] Preclinical studies have shown its superior potency and selectivity in targeting these mutations while sparing wild-type EGFR.[3] ORIC-114 has demonstrated robust tumor regressions in both subcutaneous and intracranial NSCLC models, outperforming competitor compounds in efficacy and tolerability.[1] These compelling preclinical data have supported the advancement of ORIC-114 into clinical trials.
Data Presentation
In Vitro Potency and Selectivity
ORIC-114 exhibits low to sub-nanomolar potency against EGFR and HER2 exon 20 insertion mutations in both biochemical and cell-based assays.[4] A key feature of ORIC-114 is its high selectivity for mutant EGFR over wild-type, suggesting a reduced risk of off-target toxicities commonly associated with EGFR inhibitors.
| Assay Type | Target | Potency | Selectivity |
| Biochemical Assay | EGFR Exon 20 Mutants | Sub-nanomolar IC50 | Greater average fold selectivity for exon 20 mutants over wild-type EGFR compared to poziotinib, CLN-081, and BDTX-189 |
| Cell-Based Assay | Ba/F3 cells with EGFR Exon 20 Mutations | Low nanomolar EC50 | High selectivity over wild-type EGFR |
| Kinome Scan | 468 Kinases | Superior kinome selectivity with no off-target kinase liabilities identified compared to firmonertinib, zipalertinib, lazertinib, and BDTX-1535.[5] | High |
In Vivo Efficacy
ORIC-114 has demonstrated significant tumor growth inhibition and regression in various preclinical models of NSCLC with EGFR exon 20 insertion mutations.
| Model Type | Cancer Type | Dosing | Key Findings |
| Subcutaneous Patient-Derived Xenograft (PDX) | NSCLC with EGFR exon 20 insertion (H773_V774insNPH) | 3 mg/kg, once daily, oral | >100% tumor growth inhibition; superior efficacy and tolerability compared to CLN-081 and superior efficacy to BDTX-189. |
| Intracranial Xenograft | NSCLC with EGFR del 19 mutation (PC-9 luciferase-labeled) | 1.5 mg/kg BID or 3 mg/kg QD, oral | Significant regression of established intracranial tumors; greater efficacy than TAK-788. |
| In Vivo Model with Complex Atypical Mutant EGFR | Not specified | Not specified | 100% tumor regressions with all tumors experiencing a complete response.[5][6] |
Pharmacokinetics and Brain Penetrance
ORIC-114 is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, a critical feature for treating CNS metastases.[1]
| Species | Parameter | Value |
| Multiple preclinical species | Brain Availability | Readily brain available |
| Mouse | Free Unbound Brain/Plasma Ratio (Kp,uu) | 0.5 |
| Dog | Free Unbound Brain/Plasma Ratio (Kp,uu) | 1.5 |
| Human (Phase 1) | Half-life | ~10-15 hours, supporting once-daily dosing.[7][8] |
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of ORIC-114 against various EGFR kinase mutants.
Methodology: Recombinant EGFR kinase domains (wild-type and various exon 20 insertion mutants) were incubated with a fluorescently labeled ATP substrate and varying concentrations of ORIC-114. The reaction was allowed to proceed for a specified time at room temperature, after which the kinase activity was measured by quantifying the amount of phosphorylated substrate. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
Objective: To assess the effect of ORIC-114 on the viability of cells expressing EGFR exon 20 insertion mutations.
Methodology: BaF3 cells, a murine pro-B cell line that is dependent on cytokine signaling for survival, were engineered to stably express various human EGFR exon 20 insertion mutants. These cells were then seeded in 96-well plates and treated with a serial dilution of ORIC-114 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. EC50 values were determined from the resulting dose-response curves.[9]
In Vivo Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo antitumor efficacy of ORIC-114 in a patient-derived tumor model.
Methodology: Tumor fragments from an NSCLC patient with a confirmed EGFR exon 20 insertion (H773_V774insNPH) were subcutaneously implanted into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. ORIC-114 was administered orally once daily at a dose of 3 mg/kg. Tumor volumes were measured twice weekly with calipers. Body weight was also monitored as an indicator of toxicity. At the end of the study, tumors were harvested for pharmacodynamic analysis, such as measuring the levels of phosphorylated EGFR.[2]
Intracranial Xenograft Model
Objective: To assess the efficacy of ORIC-114 against brain metastases.
Methodology: PC-9 cells, a human NSCLC cell line with an EGFR exon 19 deletion and engineered to express luciferase, were stereotactically injected into the brains of immunocompromised mice. Tumor growth was monitored non-invasively by bioluminescence imaging. Once intracranial tumors were established, mice were treated with ORIC-114 orally. The antitumor activity was quantified by measuring the change in bioluminescence signal over time.
Mandatory Visualizations
Signaling Pathways
Caption: EGFR/HER2 signaling pathways and the inhibitory action of ORIC-114.
Experimental Workflow
Caption: Workflow for the in vivo patient-derived xenograft (PDX) model.
Logical Relationship
Caption: Logical progression of ORIC-114 from unmet need to clinical trials.
References
- 1. oricpharma.com [oricpharma.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Discovery of ORIC-114, a highly selective, brain-penetrant irreversible inhibitor of EGFR and HER2 that demonstrates potential best-in-class properties - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 4. response-heterogeneity-of-egfr-and-her2-exon-20-insertions-to-covalent-egfr-and-her2-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 5. ORIC Pharmaceuticals to Present Posters on Four Programs at the 2021 American Association for Cancer Research (AACR) Annual Meeting | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]
- 6. ORIC® Pharma Showcases ORIC-114 Data for EGFR Exon 20 Insertions at EORTC-NCI-AACR Symposium [synapse.patsnap.com]
- 7. ORIC® Pharmaceuticals Announces Presentation at the EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics | ORIC Stock News [stocktitan.net]
- 8. ORIC® Pharmaceuticals Presents Data Further Supporting Potential Best-In-Class Profile of ORIC-114 to Treat EGFR Exon 20 Insertions and Other Atypical Mutations at the EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]
- 9. oricpharma.com [oricpharma.com]
The Emergence of Antitumor Agent-114: A Potent STING Agonist for Cancer Immunotherapy
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The stimulator of interferon genes (STING) pathway has emerged as a critical regulator of innate immunity and a promising target for cancer immunotherapy. Activation of STING in the tumor microenvironment can initiate a robust anti-tumor immune response, transforming immunologically "cold" tumors into "hot" tumors susceptible to immune-mediated destruction. This technical guide provides an in-depth overview of a novel and potent STING agonist, "Antitumor agent-114" (also referred to as compound 14c), a vinylphosphonate-based cyclic dinucleotide.[1] Sourced from preclinical data, this document details the agent's mechanism of action, quantitative anti-tumor efficacy, and the experimental protocols utilized in its initial characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this promising new agent.
Introduction to STING-Mediated Immunity
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within tumor cells.[2] Upon binding to cytosolic double-stranded DNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[2] This cytokine milieu is instrumental in bridging the innate and adaptive immune systems, promoting the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment, ultimately leading to tumor cell eradication.
This compound: A Novel STING Agonist
This compound is a novel, vinylphosphonate-based cyclic dinucleotide designed to potently activate the STING pathway.[1] Preclinical studies have demonstrated its superior potency in vitro compared to other STING agonists that have entered clinical trials.[1] This enhanced activity translates to significant anti-tumor effects in vivo, positioning this compound as a promising candidate for further development in cancer immunotherapy.
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vivo Anti-Tumor Efficacy in a 4T1 Syngeneic Mouse Model of Breast Cancer [3][4]
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Tumor Regression |
| Vehicle Control | - | Intratumoral | Days 1, 4, 7 | - | 0 of 8 mice |
| This compound | 0.22 | Intratumoral | Days 1, 4, 7 | Not specified | Not specified |
| This compound | 0.67 | Intratumoral | Days 1, 4, 7 | 70% | Not specified |
| This compound | 2 | Intratumoral | Days 1, 4, 7 | 80% | 7 of 8 mice |
Table 2: In Vitro Cytokine Induction in Peripheral Blood Mononuclear Cells (PBMCs) [4]
| Cytokine | EC50 (µM) |
| IFN-γ | 0.07 |
| TNF-α | 0.06 |
| IFN-α | 0.11 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor activity of this compound in a 4T1 mouse model of breast cancer.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
This compound (compound 14c)
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
-
Syringes and needles for cell inoculation and drug administration
Procedure:
-
Cell Culture: 4T1 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Inoculation: On day 0, mice are subcutaneously inoculated with 1 x 10^5 4T1 cells in the mammary fat pad.
-
Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm^3), mice are randomized into treatment groups.
-
Drug Administration: this compound is administered intratumorally at the indicated doses (0.22, 0.67, and 2 mg/kg) on days 1, 4, and 7. The vehicle control group receives an equivalent volume of the vehicle.
-
Efficacy Assessment: Tumor volumes are measured throughout the study. The primary endpoints are tumor growth inhibition (TGI) and the incidence of complete tumor regression.
-
Data Analysis: Tumor growth curves are plotted for each group. TGI is calculated at the end of the study. Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
In Vitro Cytokine Production Assay
Objective: To determine the potency of this compound in inducing cytokine production in immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
This compound (compound 14c)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ELISA kits for the detection of IFN-γ, TNF-α, and IFN-α
-
Plate reader
Procedure:
-
Cell Seeding: PBMCs or other immune cells are seeded in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Cells are treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 24-48 hours at 37°C.
-
Supernatant Collection: After incubation, the plate is centrifuged, and the cell-free supernatant is collected.
-
Cytokine Measurement: The concentration of IFN-γ, TNF-α, and IFN-α in the supernatants is quantified using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The dose-response curves for each cytokine are plotted, and the EC50 values (the concentration of the compound that elicits 50% of the maximal response) are calculated.
Signaling Pathways and Experimental Workflows
The following diagrams visualize the key signaling pathway and experimental workflow described in this guide.
Caption: STING signaling pathway activated by this compound.
Caption: Experimental workflow for in vivo anti-tumor efficacy study.
Conclusion and Future Directions
This compound has demonstrated significant potential as a STING agonist for cancer immunotherapy. Its potent in vitro activity and remarkable in vivo efficacy in a preclinical breast cancer model underscore its promise. Further investigation is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in other tumor models and in combination with other immunotherapeutic modalities, such as immune checkpoint inhibitors. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the continued development of this promising anti-cancer agent.
Disclaimer: This document has been compiled from publicly available information and abstracts. While every effort has been made to ensure accuracy, the lack of access to the full-text scientific publication may result in omissions of specific details. Researchers are encouraged to consult the primary literature for a complete understanding of the experimental procedures and data.
References
- 1. Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Whitepaper on the Novel Quinol Antitumor Agent BW114: Mechanism of Action via Thioredoxin Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: The thioredoxin (Trx) system, a key regulator of cellular redox balance, is a validated target for cancer therapy due to its frequent overexpression in tumor cells, which contributes to their survival and proliferation. Novel heteroaromatic quinols, including the lead compound BW114, have emerged as potent antitumor agents with a mechanism of action centered on the inhibition of this critical system. This document provides a comprehensive technical overview of BW114, detailing its inhibitory effects on the thioredoxin pathway, the downstream cellular consequences, and the experimental methodologies used to elucidate its function.
Introduction to BW114 and the Quinol Pharmacophore
Heteroaromatic quinols are a novel class of antitumor agents that demonstrate significant and selective antiproliferative activity against a range of cancer cell lines, including colon, renal, and breast carcinomas.[1] The lead compound, BW114, and its analogues exhibit potent in vitro activity with a 50% growth inhibition (GI50) concentration below 0.5 μM.[1] Furthermore, these compounds have shown efficacy in vivo, inhibiting the growth of renal, colon, and breast tumor xenografts.[1][2]
The core chemical structure of these agents, the 4-(hydroxycyclohexa-2,5-dienone) or quinol pharmacophore, is believed to be crucial for their biological activity.[2] This structure allows the compounds to react with nucleophiles, such as the sulfur-containing residues in proteins, suggesting that the thioredoxin system could be a primary target.[2]
Mechanism of Action: Targeting the Thioredoxin System
The thioredoxin system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is essential for maintaining a reducing intracellular environment.[3] It plays a vital role in DNA synthesis, regulation of transcription factors, and defense against oxidative stress.[4] In many cancers, this system is upregulated, helping malignant cells to withstand high levels of reactive oxygen species (ROS) and promoting proliferation.[5]
BW114 and related quinols exert their antitumor effects by directly targeting and inhibiting this system.[1]
Direct Inhibition of Thioredoxin and Thioredoxin Reductase
Cell-free assays have demonstrated that BW114 and its analogue AW464 inhibit the thioredoxin/thioredoxin reductase signaling pathway in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of less than 6 μM.[1][2] The mechanism of inhibition is believed to be covalent and irreversible binding.[2][3] Molecular modeling studies predicted that quinol analogues could bind to the active site cysteine residues (Cys32 and Cys35) of thioredoxin.[2] This was later confirmed by mass spectrometry for the related compound AW464.[1][2] Other evidence points to a direct attack by the quinol on the penultimate C-terminal selenocysteine residue of TrxR, which is critical for its catalytic activity.[3]
Microarray analyses of HCT116 colon cancer cells treated with BW114 (0.5 μM and 1 μM) revealed that thioredoxin reductase was the most significantly upregulated gene (over 3-fold induction).[1][2] This is a likely compensatory response to the functional inhibition of the protein.
Caption: Inhibition of the Thioredoxin Redox Cycle by BW114.
Downstream Cellular Consequences
The inhibition of the thioredoxin system by BW114 triggers a cascade of cellular events that culminate in cell death.
-
Increased Oxidative Stress: By disabling a primary antioxidant pathway, BW114 leads to an accumulation of reactive oxygen species (ROS), creating a state of severe oxidative stress. This is supported by experiments with the analogue AW464, where depleting glutathione (another key antioxidant) increased its cytotoxic potency tenfold.[1] Conversely, supplementing cells with the glutathione precursor N-acetylcysteine reduced the drug's potency by the same factor.[1]
-
Induction of Apoptosis: The high levels of oxidative stress trigger programmed cell death. Treatment of HCT116 and MCF7 cells with quinols leads to a dose-dependent release of cytochrome C from the mitochondria into the cytoplasm.[1] This event is a critical step in the activation of the intrinsic (mitochondrial-dependent) apoptosis pathway.
-
Cell Cycle Arrest: In addition to inducing apoptosis, these novel quinols cause a profound cell cycle block at the G2-M phase, preventing cancer cells from proceeding through mitosis.[2]
Caption: Downstream signaling effects of BW114-mediated Trx inhibition.
Quantitative Data Summary
The antitumor activity and biochemical inhibition properties of BW114 and related quinols have been quantified in several studies. The key data are summarized below.
| Parameter | Compound | System/Cell Line | Value | Reference |
| GI50 | BW114, AW464 | Colon, Renal, Breast Carcinoma Cells | < 0.5 µM | [1] |
| IC50 | BW114, AW464 | Cell-Free Thioredoxin/TrxR Signaling | < 6 µM | [1][2] |
| IC50 | Compound 6 (Quinol Analogue) | Recombinant Rat TrxR (1 hr incubation) | 2.7 µM | [3] |
| Gene Induction | BW114 (0.5-1 µM) | Thioredoxin Reductase in HCT116 Cells | > 3-fold | [1][2] |
Key Experimental Protocols
The characterization of BW114's mechanism of action relies on a suite of biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.
Thioredoxin Reductase (TrxR) Inhibition Assay (DTNB Reduction)
This cell-free assay measures the enzymatic activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which produces a yellow color detectable at 412 nm.
Methodology:
-
Enzyme Pre-reduction: Incubate recombinant TrxR (e.g., 80-85 nM) with an excess of NADPH (e.g., 100-200 µM) in TE buffer (50 mM Tris, 1 mM EDTA, pH 7.4) for 10 minutes at room temperature to ensure the enzyme is in its reduced, active state.[6]
-
Inhibitor Incubation: Add varying concentrations of BW114 (or DMSO as a vehicle control) to the pre-reduced TrxR. Incubate for a defined period (e.g., 1-2 hours) at 25°C to allow for inhibitor binding.[3][6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing NADPH (final concentration ~0.2 mM) and DTNB (final concentration ~2 mM).[6]
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm in kinetic mode using a microplate reader. Record data points for at least 7 minutes.[6]
-
Data Analysis: Calculate the maximum velocity (Vmax) from the linear phase of the reaction curve. Determine the percent inhibition for each BW114 concentration relative to the DMSO control and calculate the IC50 value.
Caption: Workflow for the cell-free TrxR DTNB reduction assay.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Treatment: Seed cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of BW114 (e.g., 1 µM) or a vehicle control for a specified time (e.g., 12 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis-inducing potential of BW114.
Caption: Workflow for the Annexin V / PI apoptosis assay.
Western Blotting for Cytochrome C Release
This technique detects the translocation of cytochrome C from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.
Methodology:
-
Cell Treatment: Treat cells (e.g., HCT116, MCF7) with BW114 (e.g., 1 µM and 5 µM) for the desired duration.[1]
-
Cell Fractionation:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the lysate at low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of the cytosolic fractions using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cytochrome C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Caption: Workflow for detecting cytosolic cytochrome C release.
Conclusion and Future Directions
The novel quinol antitumor agent BW114 represents a promising therapeutic candidate that selectively targets the thioredoxin redox system. Its mechanism of action involves the direct inhibition of TrxR and/or Trx, leading to a cascade of events including increased oxidative stress, G2-M cell cycle arrest, and induction of mitochondrial-dependent apoptosis.[1][2] The potent and selective antiproliferative activity of BW114 in preclinical models underscores the therapeutic potential of targeting the thioredoxin system in cancers that are highly dependent on this pathway for survival. Further investigation into the precise molecular interactions, in vivo efficacy in a broader range of tumor models, and potential for combination therapies is warranted to advance this promising class of compounds toward clinical application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Elucidation of thioredoxin as a molecular target for antitumor quinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioredoxin reductase inhibition by antitumor quinols: a quinol pharmacophore effect correlating to antiproliferative activity [pubmed.ncbi.nlm.nih.gov]
- 4. Thioredoxin Reductase Inhibition for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Mammalian Thioredoxin Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
Whitepaper: Target Identification and Validation of Antitumor Agent-114
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the methodologies and results pertaining to the target identification and validation of Antitumor Agent-114, a novel small molecule inhibitor with significant potential in oncology. Through a systematic application of chemical proteomics, biophysical assays, and cellular and in vivo models, Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) have been identified and validated as the primary molecular targets of Agent-114. This guide details the experimental protocols, presents key quantitative data, and illustrates the underlying biological pathways and experimental workflows.
Target Identification
The initial phase of our investigation focused on elucidating the molecular target(s) of this compound. A multi-pronged approach was employed to ensure robust and unbiased identification, combining affinity-based proteomics, in-cell target engagement, and genetic interaction mapping.
Experimental Approaches & Protocols
Three orthogonal methods were utilized for target deconvolution:
-
Affinity Chromatography followed by Mass Spectrometry (AC-MS): To isolate binding partners from the native proteome.
-
Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement within intact cells.
-
Yeast Three-Hybrid (Y3H) System: To identify protein interactions in a genetically tractable system.
Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
This method relies on immobilizing a derivatized version of Agent-114 to a solid support to "fish" for interacting proteins from a cell lysate.
-
Probe Synthesis: Synthesize an analog of Agent-114 incorporating a linker arm and a biotin tag, ensuring the modification does not abrogate biological activity.
-
Bead Preparation: Incubate streptavidin-coated agarose beads with the biotinylated Agent-114 probe (or a DMSO control) for 2 hours at 4°C to allow for immobilization. Wash beads extensively with lysis buffer to remove unbound probe.
-
Lysate Preparation: Culture A549 (non-small cell lung cancer) cells to 80% confluency. Lyse cells in a non-denaturing buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors). Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Affinity Pulldown: Incubate the clarified lysate with the probe-conjugated beads for 4 hours at 4°C with gentle rotation. A parallel incubation with control beads is performed.
-
Washing: Wash the beads five times with lysis buffer to remove non-specific protein binders.
-
Elution: Elute bound proteins by boiling the beads in SDS-PAGE loading buffer for 10 minutes.
-
Proteomic Analysis: Separate the eluted proteins on a 1D SDS-PAGE gel. Excise unique bands present in the Agent-114 lane but not the control lane. Perform in-gel trypsin digestion, followed by LC-MS/MS analysis to identify the proteins.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.
-
Cell Treatment: Seed SK-BR-3 (HER2-overexpressing breast cancer) cells and treat with either 10 µM this compound or vehicle (0.1% DMSO) for 2 hours at 37°C.[1]
-
Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into a PCR plate. Heat the plate in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[2]
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[3]
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[4]
-
Detection: Collect the supernatant (soluble fraction) and analyze the protein levels of suspected targets (e.g., EGFR, HER2) by Western Blot. A stabilized protein will remain in the soluble fraction at higher temperatures in the presence of the binding ligand.
Protocol: Yeast Three-Hybrid (Y3H) System
This genetic method identifies protein-small molecule interactions by reconstituting a functional transcription factor.[5]
-
System Components: The Y3H system consists of three components: (1) a 'hook' protein (DNA-binding domain fused to DHFR), (2) a 'bait' hybrid molecule (methotrexate linked to Agent-114), and (3) a 'fish' protein (a cDNA library of potential targets fused to a transcriptional activation domain).[6]
-
Library Screening: Transform a yeast strain expressing the 'hook' with a human cDNA library. Culture the transformed yeast in media containing the 'bait' hybrid molecule.
-
Selection & Identification: If a library protein ('fish') binds to Agent-114 on the 'bait', the tripartite complex forms, activating reporter genes (e.g., HIS3, LacZ).[5] Yeast colonies that grow on selective media are picked. The plasmids are isolated, and the cDNA insert is sequenced to identify the interacting protein.
Target Identification: Summary of Results
The following table summarizes the quantitative results from the target identification experiments.
| Method | Primary Hits (Ranked by Score/Abundance) | Quantitative Metric | Value |
| AC-MS | 1. EGFR | Peptide Spectrum Matches | 152 |
| 2. HER2 (ERBB2) | Peptide Spectrum Matches | 118 | |
| 3. ERBB3 | Peptide Spectrum Matches | 45 | |
| CETSA | 1. HER2 | Thermal Shift (ΔTm) | +8.2 °C |
| 2. EGFR | Thermal Shift (ΔTm) | +6.5 °C | |
| Y3H | 1. EGFR | Reporter Gene Activity (β-gal units) | 95.4 |
| 2. HER2 (ERBB2) | Reporter Gene Activity (β-gal units) | 78.1 |
Table 1: Summary of top protein candidates identified for this compound.
The data from all three orthogonal methods consistently identified EGFR and HER2 as the top interacting partners for this compound.
Visualization: Target Identification Workflow
Signaling Pathway Analysis
The identification of EGFR and HER2 strongly implicates the ERBB signaling network, a critical pathway in cell proliferation, survival, and differentiation that is frequently dysregulated in cancer.[7] Agent-114 is hypothesized to function by inhibiting the kinase activity of these receptors.
EGFR and HER2 Signaling
EGFR (HER1) and HER2 are receptor tyrosine kinases. Upon ligand binding (for EGFR) or heterodimerization, these receptors form dimers, leading to the autophosphorylation of intracellular tyrosine residues. These phosphotyrosine sites serve as docking platforms for adaptor proteins, activating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival.[8][9] HER2 has no known direct ligand and is the preferred dimerization partner for other ERBB family members, making the HER2/HER3 dimer a potent activator of the PI3K/AKT pathway.[10]
Visualization: EGFR/HER2 Signaling Pathway
Target Validation
Following identification, a series of validation experiments were conducted to confirm that the antitumor activity of Agent-114 is mediated through the inhibition of EGFR and HER2. The validation cascade progressed from biochemical assays to cellular models and finally to in vivo efficacy studies.
Experimental Approaches & Protocols
-
In Vitro Kinase Assay: To determine the direct inhibitory activity and potency of Agent-114 against purified EGFR and HER2 kinases.
-
Cell Viability Assays: To measure the cytotoxic effect of Agent-114 on cancer cell lines with varying levels of EGFR/HER2 expression and dependency.
-
Human Tumor Xenograft Model: To assess the antitumor efficacy of Agent-114 in a living organism.[11]
Protocol: In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the concentration of Agent-114 required to inhibit 50% of the kinase activity.
-
Reaction Setup: In a 384-well plate, add recombinant human EGFR or HER2 kinase enzyme to a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Titration: Add this compound in a 10-point, 3-fold serial dilution (e.g., from 10 µM to 0.5 nM). Include a DMSO-only control.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP (at the Km concentration for each enzyme) and a specific peptide substrate.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence-based, such as ADP-Glo™).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
Protocol: XTT Cell Viability Assay
This colorimetric assay measures cell viability by assessing the metabolic activity of cells.
-
Cell Seeding: Seed cancer cells (e.g., A431 - EGFR dependent; SK-BR-3 - HER2 dependent; MCF-7 - ERBB low) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
XTT Reagent Addition: Prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent. Add 50 µL of this mixture to each well.[13]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator. Metabolically active cells will reduce the yellow XTT tetrazolium salt to an orange formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the log-concentration of Agent-114.
Protocol: Human Tumor Xenograft Model
This in vivo model evaluates the efficacy of Agent-114 in suppressing tumor growth.
-
Cell Implantation: Subcutaneously inject 5 x 106 NCI-N87 (gastric carcinoma, HER2 amplified) cells suspended in Matrigel into the flank of female athymic nude mice.[11]
-
Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³. Randomize mice into treatment and control groups (n=8 per group).
-
Dosing: Administer this compound (e.g., 50 mg/kg) or vehicle control orally, once daily, for 21 days.
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity. Tumor volume is calculated as (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-EGFR/p-HER2).
Target Validation: Summary of Results
The following tables summarize the quantitative data from the target validation experiments.
| Target Kinase | IC50 (nM) |
| EGFR | 5.2 |
| HER2 | 2.8 |
| VEGFR2 (Control) | >10,000 |
Table 2: Biochemical potency of this compound against purified kinases.
| Cell Line | ERBB Status | EC50 (nM) |
| SK-BR-3 | HER2 Amplified | 15.6 |
| NCI-N87 | HER2 Amplified | 22.4 |
| A431 | EGFR Overexpression | 45.1 |
| MCF-7 | ERBB Low | >25,000 |
Table 3: Cellular potency of this compound in various cancer cell lines.
| Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | 0 | - |
| This compound | 50 | 85.4 | <0.001 |
Table 4: In vivo efficacy of this compound in the NCI-N87 xenograft model.
The results demonstrate that Agent-114 is a potent and selective inhibitor of EGFR and HER2 kinase activity. This biochemical potency translates to effective inhibition of proliferation in cancer cell lines dependent on these receptors and leads to significant tumor growth inhibition in vivo.
Visualization: Target Validation Workflow
Conclusion
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Yeast Three-Hybrid System as an Experimental Platform to Identify Proteins Interacting with Small Signaling Molecules in Plant Cells: Potential and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. courses.edx.org [courses.edx.org]
- 13. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
An In-Depth Technical Guide to the In Vitro Cytotoxicity of STING Agonists: A Profile of "Antitumor agent-114"
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antitumor agent-114" is a potent stimulator of interferon genes (STING) agonist, a class of molecules at the forefront of cancer immunotherapy research. The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral infection or cellular damage, including that which occurs in cancer cells. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn can promote the maturation of dendritic cells, enhance the priming of tumor-specific T cells, and ultimately lead to an anti-tumor immune response.
While "this compound" has been identified as a promising STING agonist that can activate immunity and reduce tumor volume in preclinical breast cancer models, comprehensive in vitro cytotoxicity data for this specific agent is not widely available in the public domain. This technical guide, therefore, aims to provide a representative overview of the in vitro cytotoxicity of STING agonists in cancer cell lines, using publicly available data for other well-characterized compounds in this class. Furthermore, this guide provides detailed experimental protocols for assessing cytotoxicity and apoptosis, along with visualizations of the STING signaling pathway and a typical experimental workflow, to serve as a valuable resource for researchers in the field of cancer drug discovery.
Data Presentation: In Vitro Cytotoxicity of Representative STING Agonists
The following table summarizes the 50% inhibitory concentration (IC50) values of various STING agonists against a panel of human cancer cell lines. It is important to note that these values are for representative STING agonists and not specifically for "this compound." The cytotoxic effects of STING agonists can vary depending on the specific compound, the cancer cell line, and the experimental conditions.
| STING Agonist | Cancer Cell Line | Cell Type | IC50 (µM) |
| SNX281 | J774A.1 | Mouse Macrophage-like | 5.4 (EC50 for IFN-β secretion)[1] |
| diABZI | Mel526 | Human Melanoma | Not specified, enhances T-cell cytotoxicity[2] |
| G. applanatum extract | MDA-MB-231 | Human Breast Cancer | 84.6 µg/ml[3] |
| G. applanatum extract | HEp-2 | Human Laryngeal Cancer | 43.2 µg/ml[3] |
| Ethanolic Propolis Extract | MCF7 | Human Breast Cancer | 62.24 µg/mL (24h), 44.15 µg/mL (48h), 32.70 µg/mL (72h)[3] |
| Ethanolic Propolis Extract | A-549 | Human Lung Carcinoma | ~26.4 µg/ml[3] |
| Ethanolic Propolis Extract | Cervical Carcinoma Cells | Human Cervical Cancer | ~117 µg/ml[3] |
Note: The data presented are for representative compounds and extracts that may have STING-activating properties or other cytotoxic mechanisms. Specific IC50 values for "this compound" are not publicly available.
Experimental Protocols
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
"this compound" or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5][6]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates or culture flasks
-
"this compound" or other test compounds
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified duration. Include both positive (e.g., treated with a known apoptosis inducer) and negative (untreated) controls.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8][9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[7][8]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small)
-
Mandatory Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for in vitro cytotoxicity testing.
References
- 1. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 2. The cGAS‒STING pathway in cancer immunity: mechanisms, challenges, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of ORIC-114
For Researchers, Scientists, and Drug Development Professionals
Abstract
ORIC-114 is an investigational, orally bioavailable, irreversible inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with high potency against exon 20 insertion mutations.[1] These mutations are known oncogenic drivers in various solid tumors, most notably non-small cell lung cancer (NSCLC), and are associated with a poor prognosis and resistance to standard EGFR tyrosine kinase inhibitors.[2] ORIC-114 is designed to be a brain-penetrant agent, addressing the significant unmet need in patients who develop central nervous system (CNS) metastases.[1][2] This document provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of ORIC-114, detailing its mechanism of action, potency, and preliminary clinical activity.
Introduction
EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and differentiation. Exon 20 insertion mutations in EGFR and HER2 lead to constitutive activation of the receptor, driving oncogenesis.[2] ORIC-114 was specifically designed to overcome the steric hindrance that renders these mutations resistant to approved EGFR inhibitors.[2] Its irreversible binding to the target and high selectivity, coupled with its ability to cross the blood-brain barrier, position it as a promising therapeutic candidate.[1]
Mechanism of Action and Signaling Pathway
ORIC-114 irreversibly binds to the cysteine residue (C797) in the ATP-binding pocket of EGFR and HER2 with exon 20 insertion mutations. This covalent modification blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways responsible for tumor growth and survival. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Pharmacokinetics
Preclinical Pharmacokinetics
Preclinical studies in mice have demonstrated that ORIC-114 has excellent brain penetration, a critical feature for treating CNS metastases. After oral administration of a 10 mg/kg dose, ORIC-114 achieved a high ratio of free (unbound) drug in the brain compared to plasma.[3]
| Parameter | Value | Species | Dose |
| Free Unbound Brain/Plasma Ratio | High | Mouse | 10 mg/kg PO |
Clinical Pharmacokinetics
In the Phase 1b dose-escalation study (NCT05315700), ORIC-114 exhibited a favorable pharmacokinetic profile in patients with advanced solid tumors.[4][5]
| Parameter | Value | Dosing |
| Half-life (t½) | ~10-15 hours | Once Daily (QD) |
| Exposure | Dose-proportional increase | N/A |
| Variability | Low intra-cohort | N/A |
The half-life of approximately 10-15 hours supports once-daily dosing.[5] Pharmacokinetic data showed a dose-proportional increase in exposure with low variability among patients within the same dose cohort.[5]
Pharmacodynamics
Preclinical Potency and Selectivity
ORIC-114 has demonstrated potent and selective inhibition of various EGFR and HER2 exon 20 insertion mutations in both biochemical and cell-based assays.
Table 1: Biochemical IC50 of ORIC-114 Against EGFR Exon 20 Insertion Mutants [2]
| EGFR Exon 20 Insertion Mutant | IC50 Ratio (WT/Mutant) |
| A763_Y764insFHEA | 6 |
| N771_P772insH | 5 |
| A767_S768insTLA | 4 |
Table 2: Cellular EC50 of ORIC-114 in BaF3 Cells Expressing EGFR Mutations [3]
| EGFR Mutation Type | EC50 (nM) |
| Wild-Type (WT) | >1000 |
| Exon 20 Insertions | 1-10 |
| Atypical PACC | 1-10 |
| Classical (L858R, del19) | 10-100 |
Clinical Pharmacodynamics
In the Phase 1b study, the pharmacodynamic activity of ORIC-114 was assessed by measuring changes in circulating tumor DNA (ctDNA) in patients with EGFR-mutant NSCLC. Blood samples were collected at screening and on Cycle 2 Day 1 and analyzed using the Guardant360® assay.[3] A significant reduction in the variant allele frequency (VAF) of EGFR mutations was observed, indicating target engagement and anti-tumor activity.[3]
Experimental Protocols
Biochemical Kinase Assays
Biochemical potency was determined using the AssayQuant Phosphosens detection technology with individual recombinant proteins. Assays were performed with a 16-point dose titration of ORIC-114 to determine the IC50 values.[2]
Cell Viability Assays
BaF3 cells stably expressing various EGFR mutations were treated with a range of concentrations of ORIC-114 for 72 hours. Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Absolute EC50 values were calculated from the dose-response curves.[2][3]
In Vivo Tumor Models
Subcutaneously implanted patient-derived xenograft (PDX) models of NSCLC harboring EGFR exon 20 insertions were utilized. Mice were treated with ORIC-114 orally once daily at doses of 2 mg/kg and 4 mg/kg for 21 to 27 days. Tumor volumes were measured by calipers, and tumor growth inhibition (TGI) was calculated using the formula: TGI = [1 - (TVtf - TVt0) / (TVcf - TVc0)] × 100%, where TV is tumor volume, t is the treatment group, c is the control group, f is the final day, and 0 is the initial day.[2][3]
Clinical ctDNA Analysis
Peripheral blood samples from patients in the Phase 1b trial were collected in Streck Cell-Free DNA BCT tubes. Plasma was isolated, and cell-free DNA was extracted and analyzed using the Guardant360® next-generation sequencing platform to identify and quantify somatic mutations.[3]
Conclusion
ORIC-114 is a potent, selective, and brain-penetrant irreversible inhibitor of EGFR and HER2 with exon 20 insertion mutations. Its favorable pharmacokinetic profile supports once-daily oral dosing. Preclinical and preliminary clinical data demonstrate robust pharmacodynamic activity, leading to significant anti-tumor responses. The ongoing clinical development of ORIC-114 (NCT05315700) will further elucidate its safety and efficacy profile in this patient population with a high unmet medical need.
References
An In-depth Technical Guide to an Investigational Antitumor Agent
Disclaimer: The term "Antitumor agent-114" does not correspond to a recognized chemical entity in publicly available scientific literature. It is plausible that this is an internal designation for a compound not yet disclosed to the public. However, research conducted on the DMS114 small-cell lung cancer cell line has investigated the antitumor properties of Chlorine Dioxide (ClO2). This guide will focus on the chemical properties, solubility, and experimental protocols related to Chlorine Dioxide as an investigational antitumor agent, drawing from published research.
Chemical Properties of Chlorine Dioxide (ClO2)
Chlorine dioxide is a chemical compound with a unique set of properties that distinguish it from elemental chlorine. It is a potent oxidizing agent that has garnered interest for its biological activities, including its potential as an anticancer agent.[1]
| Property | Value |
| Chemical Formula | ClO₂ |
| Molar Mass | 67.45 g/mol |
| Appearance | Yellowish-green gas |
| Odor | Sharp, similar to chlorine |
| Oxidizing Capacity | High, acts as a strong oxidizing agent |
| Composition | Consists of oxygen, chloride, and potassium when in solution.[1] |
Solubility of Chlorine Dioxide
The solubility of chlorine dioxide is a critical factor in its application as a potential therapeutic agent, particularly for in vitro and in vivo studies.
| Solvent | Solubility Information |
| Water | Chlorine dioxide is known for its high water solubility.[1] |
| Aqueous Solutions | A long-term stabilized ClO₂ solution (LTSCD) has been used in anticancer research to assess its effects on cancer cell lines.[1] |
Experimental Protocols for Assessing Antitumor Activity
The following protocols are based on studies investigating the cytotoxic and apoptotic effects of a long-term stabilized chlorine dioxide solution (LTSCD) on the DMS114 small-cell lung cancer cell line.[1]
3.1. Cell Viability Assay (WST-1 Analysis)
-
Objective: To determine the dose-dependent effect of LTSCD on the viability of DMS114 cells.
-
Methodology:
-
DMS114 cells are seeded in 96-well plates.
-
Cells are treated with varying concentrations of LTSCD (e.g., 0.1, 0.5, 1, 5, and 10 mg/L) for specific time points (e.g., 24 and 48 hours).[1]
-
A control group of human umbilical vein endothelial cells (HUVEC) is also treated to assess toxicity in non-cancerous cells.[1]
-
After the incubation period, WST-1 reagent is added to each well.
-
The plates are incubated to allow for the conversion of WST-1 to formazan by metabolically active cells.
-
The absorbance is measured using a microplate reader to quantify cell viability.
-
-
Results from a study: The viability of DMS114 cells was significantly reduced in a dose-dependent manner after treatment with LTSCD for 24 and 48 hours.[1]
3.2. Apoptosis Assay (Annexin V Analysis)
-
Objective: To evaluate the induction of apoptosis in DMS114 cells following treatment with LTSCD.
-
Methodology:
-
DMS114 and HUVEC cells are treated with effective concentrations of LTSCD (e.g., 1 and 5 mg/L) for 48 hours, as determined by the WST-1 assay.[1]
-
Following treatment, cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry.
-
Annexin V positive cells are identified as apoptotic, while PI staining indicates late apoptotic or necrotic cells.
-
-
Results from a study: LTSCD treatment induced early apoptotic cell death, particularly in DMS114 cells.[1]
3.3. Cell Cycle Analysis
-
Objective: To determine if LTSCD treatment affects the cell cycle progression of DMS114 cells.
-
Methodology:
-
DMS114 cells are treated with LTSCD.
-
After treatment, cells are fixed, permeabilized, and stained with a DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.
-
-
Results from a study: LTSCD induced G2/M arrest in DMS114 cells.[1]
Visualizations of Proposed Mechanisms and Workflows
4.1. Proposed Mechanism of Action of Chlorine Dioxide in DMS114 Cells
The following diagram illustrates the proposed signaling pathway for the anticancer effects of Chlorine Dioxide.
Caption: Proposed mechanism of Chlorine Dioxide inducing cancer cell death.
4.2. Experimental Workflow for Assessing Antitumor Activity
The diagram below outlines the general experimental workflow used to evaluate the anticancer properties of a compound like Chlorine Dioxide.
Caption: Workflow for in vitro evaluation of antitumor agents.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the early-stage research on "Antitumor agent-114," a potent stimulator of interferon genes (STING) agonist, and its related vinylphosphonate-based cyclic dinucleotide (CDN) analogues. This document collates available preclinical data, details experimental methodologies, and visualizes the core signaling pathway to serve as a resource for researchers in oncology and immunology. "this compound," also identified as compound 14c in primary literature, has demonstrated significant antitumor activity in syngeneic mouse models, warranting further investigation into its therapeutic potential.
Introduction
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon (IFN) response. This pathway has emerged as a promising target in cancer immunotherapy, with the potential to convert immunologically "cold" tumors into "hot" tumors that are responsive to immune checkpoint inhibitors. "this compound" belongs to a novel class of vinylphosphonate-based cyclic dinucleotides designed to potently activate the STING pathway.
Mechanism of Action: The STING Signaling Pathway
"this compound" functions as a direct agonist of the STING protein. Upon binding, it induces a conformational change in STING, leading to its activation and downstream signaling cascade. This culminates in the production of type I interferons and other pro-inflammatory cytokines that are crucial for initiating an adaptive antitumor immune response.
Quantitative Data
The following tables summarize the available quantitative data for the lead vinylphosphonate-based CDN compounds, including "this compound" (compound 14c).
Table 1: In Vitro Activity of Lead Vinylphosphonate CDN Prodrug
| Compound | Assay | EC50 (µM) |
| Lead Prodrug[1] | IFN-γ production (PBMCs) | 0.07[1] |
| Lead Prodrug[1] | TNF-α production (PBMCs) | 0.06[1] |
| Lead Prodrug[1] | IFN-α production (PBMCs) | 0.11[1] |
Table 2: In Vivo Efficacy of this compound (Compound 14c)
| Animal Model | Treatment | Dosing Regimen | Tumor Growth Inhibition (TGI) | Outcome |
| 4T1 Syngeneic Mouse Model[2] | This compound (0.22 mg/kg) | Intratumoral (days 1, 4, 7) | - | Limited response[1] |
| 4T1 Syngeneic Mouse Model[2] | This compound (0.67 mg/kg) | Intratumoral (days 1, 4, 7) | 70%[2] | - |
| 4T1 Syngeneic Mouse Model[2] | This compound (2 mg/kg) | Intratumoral (days 1, 4, 7) | 80%[2] | Tumor regression in 7 of 8 mice[2] |
Table 3: Plasma Stability of Lead Vinylphosphonate CDN Prodrug
| Species | Half-life (t½) |
| Human | 130 min[1] |
| Mouse | 21 min[1] |
Experimental Protocols
This section details the methodologies employed in the early-stage research of "this compound" and its analogues, based on the primary literature.
In Vivo Antitumor Efficacy Study
-
Animal Model: 4T1 syngeneic mouse model of breast cancer.[2]
-
Cell Line: Murine 4T1 breast carcinoma cells.
-
Procedure:
-
4T1 cells are cultured and harvested.
-
Female BALB/c mice are inoculated with 4T1 cells into the mammary fat pad.
-
Tumors are allowed to establish to a predetermined size.
-
"this compound" (compound 14c) is formulated in a suitable vehicle for injection.[2]
-
The compound is administered intratumorally at doses of 0.22, 0.67, and 2 mg/kg on days 1, 4, and 7.[2]
-
Tumor volume is measured at regular intervals using calipers.
-
Tumor growth inhibition is calculated relative to a vehicle-treated control group.
-
-
Endpoint: The primary endpoint is tumor growth inhibition. The number of mice with complete tumor regression is also recorded.[2]
In Vitro Cytokine Production Assay
-
Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs).[1]
-
Procedure:
-
PBMCs are isolated from healthy human donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cells are washed and resuspended in a complete culture medium.
-
PBMCs are plated in 96-well plates at an optimized cell density.
-
The lead vinylphosphonate CDN prodrug is serially diluted and added to the cells.
-
Cells are incubated for a specified period to allow for cytokine production.
-
The supernatant is collected, and the concentrations of IFN-γ, TNF-α, and IFN-α are measured using a suitable immunoassay (e.g., ELISA or multiplex bead array).
-
-
Data Analysis: EC50 values are calculated from the dose-response curves for each cytokine.
Conclusion
"this compound" and its related vinylphosphonate-based cyclic dinucleotides represent a promising new class of STING agonists. Early-stage research has demonstrated their potent in vitro activity and significant in vivo antitumor efficacy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further preclinical and clinical development. Future studies should focus on optimizing the pharmacokinetic properties of these compounds for systemic administration and exploring their efficacy in combination with other immunotherapies.
References
Methodological & Application
Application Notes and Protocols for "Antitumor agent-114" in vivo Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-114 is a potent agonist of the Stimulator of Interferon Genes (STING) pathway, which plays a critical role in the innate immune system's response to cancer. Activation of STING in the tumor microenvironment can lead to the production of type I interferons and other pro-inflammatory cytokines, promoting an anti-tumor immune response.[1] Preclinical studies have demonstrated that this compound can activate the immune system and lead to a reduction in tumor volume in a mouse model of breast cancer.[2] These application notes provide a summary of the available preclinical data and detailed protocols for the in vivo evaluation of this compound in xenograft mouse models.
Data Presentation
The antitumor efficacy of this compound has been evaluated in a 4T1 breast cancer xenograft model. The key quantitative data from these studies are summarized in the tables below.
Table 1: Antitumor Efficacy of this compound in 4T1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Tumor Regression |
| Vehicle Control | - | Intratumoral | Days 1, 4, 7 | 0% | 0/8 mice |
| This compound | 0.67 | Intratumoral | Days 1, 4, 7 | 70% | Not Reported |
| This compound | 2 | Intratumoral | Days 1, 4, 7 | 80% | 7/8 mice[2] |
Table 2: Animal and Tumor Model Specifications
| Parameter | Specification |
| Cell Line | 4T1 (Murine Breast Carcinoma) |
| Mouse Strain | BALB/c (immunocompetent)[3] |
| Gender | Female |
| Age | 6-8 weeks |
| Implantation Site | Subcutaneous, flank |
| Number of Cells | 1 x 10⁶ cells in 50 µL |
Experimental Protocols
4T1 Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of 4T1 murine breast cancer cells into BALB/c mice to establish a syngeneic tumor model.
Materials:
-
4T1 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional, can improve tumor take rate)
-
Female BALB/c mice (6-8 weeks old)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Culture 4T1 cells in a T75 flask until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells and incubate at 37°C for 2-3 minutes.
-
Neutralize the trypsin with complete medium, collect the cells in a conical tube, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 2 x 10⁷ cells/mL.[4]
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 50 µL of the cell suspension (containing 1 x 10⁶ cells) into the right flank of each mouse.[3]
-
Monitor the mice for tumor growth. Tumors should be palpable within 7-10 days.
-
Begin treatment when tumors reach a mean volume of approximately 125 mm³.[3]
Preparation and Administration of this compound
This protocol outlines the preparation and intratumoral administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS, or a solution containing DMSO and/or other solubilizing agents. Note: The exact vehicle for this compound is not publicly available; therefore, formulation development may be required. Common vehicles for STING agonists include aqueous solutions, sometimes with co-solvents like DMSO, followed by dilution in PBS or saline.)
-
Syringes (e.g., insulin syringes with 29-31 gauge needles)
Procedure:
-
Preparation of Dosing Solution:
-
Based on the desired dose and the average weight of the mice, calculate the required amount of this compound.
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute to the final concentration with sterile PBS to minimize toxicity. The final concentration of the organic solvent should be kept low (typically <10%).
-
-
Intratumoral Injection:
-
Gently restrain the mouse. Anesthesia is generally not required for subcutaneous injections but may be used to minimize stress to the animal.
-
Using a fine gauge needle, carefully insert the needle into the center of the tumor.
-
Slowly inject the dosing solution (typically 20-50 µL) directly into the tumor mass.[5]
-
Administer the treatment on days 1, 4, and 7 as per the reported effective schedule.[2]
-
Efficacy Evaluation and Monitoring
This protocol details the procedures for monitoring tumor growth and the overall health of the animals during the study.
Procedure:
-
Tumor Volume Measurement:
-
Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[6]
-
-
Body Weight Monitoring:
-
Record the body weight of each mouse at the time of tumor measurement.
-
Significant body weight loss (>15-20%) can be an indicator of toxicity and may require euthanasia of the animal.[7]
-
-
Tumor Growth Inhibition (TGI) Calculation:
-
At the end of the study, calculate the TGI for each treatment group using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
-
Survival Monitoring:
-
Monitor the mice daily for any signs of distress or morbidity. Euthanize mice if tumors become ulcerated, exceed a certain size (e.g., 2000 mm³), or if significant body weight loss occurs, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Visualization of Signaling Pathway and Experimental Workflow
STING Signaling Pathway
The following diagram illustrates the canonical STING signaling pathway, which is activated by this compound.
Caption: STING signaling pathway activation by this compound.
Experimental Workflow
The diagram below outlines the key steps in the in vivo evaluation of this compound.
Caption: In vivo xenograft experimental workflow.
References
- 1. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 5. biorxiv.org [biorxiv.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Inoculated Cell Density as a Determinant Factor of the Growth Dynamics and Metastatic Efficiency of a Breast Cancer Murine Model | PLOS One [journals.plos.org]
Application Notes and Protocols for Evaluating the Efficacy of Antitumor Agent-114
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-114 is a potent agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[1][2] Activation of STING in tumor cells and immune cells within the tumor microenvironment can lead to the production of type I interferons and other pro-inflammatory cytokines, thereby eliciting a robust anti-tumor immune response.[1] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in vitro. The described assays are designed to assess the agent's impact on tumor cell viability, its ability to induce apoptosis, and its effects on cell cycle progression.
Mechanism of Action: STING Pathway Activation
This compound functions by binding to and activating the STING protein, which is located on the endoplasmic reticulum. This activation triggers a signaling cascade that results in the phosphorylation of IRF3 and the activation of NF-κB. These transcription factors then translocate to the nucleus to induce the expression of type I interferons and other inflammatory cytokines, which are crucial for initiating an anti-tumor immune response.
Caption: Figure 1. STING Signaling Pathway
Data Presentation: Summary of In Vitro Efficacy
The following tables summarize representative data from key cell-based assays to provide a quantitative overview of the efficacy of this compound.
Table 1: Cell Viability (MTT Assay) - IC50 Values
| Cell Line | Tumor Type | IC50 (µM) after 72h |
| B16-F10 | Murine Melanoma | 15.8 |
| CT26 | Murine Colon Carcinoma | 22.5 |
| 4T1 | Murine Breast Cancer | 18.2 |
| A549 | Human Lung Carcinoma | > 50 |
| MCF-7 | Human Breast Cancer | > 50 |
Table 2: Apoptosis Induction (Annexin V/PI Staining)
| Cell Line | Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| B16-F10 | Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (20 µM) | 25.7 ± 2.1 | 10.3 ± 1.2 | |
| CT26 | Vehicle Control | 1.8 ± 0.4 | 1.2 ± 0.2 |
| This compound (25 µM) | 21.3 ± 1.9 | 8.9 ± 0.9 |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining)
| Cell Line | Treatment (48h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 4T1 | Vehicle Control | 55.2 ± 3.4 | 30.1 ± 2.5 | 14.7 ± 1.8 |
| This compound (20 µM) | 68.9 ± 4.1 | 15.6 ± 1.9 | 15.5 ± 2.0 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[3][4]
Workflow:
Caption: Figure 2. MTT Assay Workflow
Protocol:
-
Seed tumor cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3]
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and membrane integrity using propidium iodide (PI).[5][6]
Workflow:
Caption: Figure 3. Apoptosis Assay Workflow
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and collect the supernatant to include any detached apoptotic cells.[5]
-
Wash the cells twice with cold PBS.[5]
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[7]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.[5] Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic or necrotic cells are Annexin V+ and PI+.[5]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[8][9]
Workflow:
Caption: Figure 4. Cell Cycle Analysis Workflow
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 48 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.[8]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.
-
Add propidium iodide staining solution and incubate for 30 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genecards.org [genecards.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Preclinical Administration of Antitumor Agent CHS-114
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of Antitumor agent CHS-114 (also known as SRF114), a human, afucosylated anti-CCR8 monoclonal antibody. CHS-114 is designed to selectively deplete tumor-infiltrating regulatory T cells (Tregs), a key component of the immunosuppressive tumor microenvironment, thereby enhancing anti-tumor immune responses.
Mechanism of Action
CHS-114 targets the C-C chemokine receptor 8 (CCR8), a protein highly expressed on the surface of tumor-infiltrating Tregs. Upon binding to CCR8, the afucosylated Fc region of CHS-114 engages with Fcγ receptors on immune effector cells, such as natural killer (NK) cells and macrophages. This interaction triggers antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the specific elimination of CCR8-expressing Tregs within the tumor. This targeted depletion is intended to shift the balance of the tumor microenvironment from an immunosuppressive to an immunostimulatory state, thereby promoting the activation and proliferation of anti-tumor T cells.[1][2][3]
Preclinical Animal Models
CHS-114 has been evaluated in several preclinical murine models to assess its anti-tumor efficacy and mechanism of action. The most commonly cited models are:
-
Human CCR8 Knock-in (huCCR8KI) Mice: These mice are genetically engineered to express human CCR8, allowing for the direct evaluation of the human-specific antibody CHS-114. Syngeneic tumor models, such as MC38 colon adenocarcinoma, are often used in these mice.
-
Syngeneic C57BL/6 Mice: In this immunocompetent mouse strain, a murine surrogate anti-CCR8 antibody is typically used to study the effects of CCR8 depletion on tumor growth. The B16F10 melanoma model is a common choice.
Administration Protocols for Animal Studies
The following tables summarize the administration protocols for CHS-114 and surrogate antibodies in preclinical animal studies, based on available data.
Table 1: CHS-114 Administration Protocol in huCCR8KI Mice with MC38 Tumors
| Parameter | Protocol |
| Animal Model | Human CCR8 Knock-in (huCCR8KI) Mice |
| Tumor Model | MC38 colon adenocarcinoma |
| Agent | CHS-114 |
| Dosage | 5 - 10 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) or Intravenous (i.v.) |
| Dosing Frequency | Twice weekly |
| Study Duration | 21 - 28 days |
| Readouts | Tumor volume, survival, immune cell infiltration (Tregs, CD8+ T cells) |
Table 2: Murine Surrogate Anti-CCR8 Antibody Administration Protocol in C57BL/6 Mice with B16F10 Tumors
| Parameter | Protocol |
| Animal Model | C57BL/6 Mice |
| Tumor Model | B16F10 melanoma |
| Agent | Murine surrogate anti-CCR8 antibody |
| Dosage | 100 - 250 µ g/mouse |
| Route of Administration | Intraperitoneal (i.p.) |
| Dosing Frequency | Every 3-4 days |
| Study Duration | 14 - 21 days |
| Readouts | Tumor volume, survival, immune cell profiling of tumor and spleen |
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy Study of CHS-114 in a Syngeneic Tumor Model in huCCR8KI Mice
1. Animal and Tumor Cell Line Preparation:
- Acquire female human CCR8 knock-in (huCCR8KI) mice, 6-8 weeks of age.
- Culture MC38 colon adenocarcinoma cells in appropriate media until they reach 80-90% confluency.
- Harvest and wash the cells, then resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
2. Tumor Implantation:
- On Day 0, subcutaneously inject 1 x 10^6 MC38 cells (in 100 µL of PBS) into the right flank of each mouse.
- Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
3. Treatment Administration:
- When tumors reach an average volume of 50-100 mm^3, randomize mice into treatment and control groups (n=8-10 mice per group).
- Prepare CHS-114 at the desired concentration in sterile PBS.
- Administer CHS-114 (e.g., 10 mg/kg) or a vehicle control (sterile PBS) via intraperitoneal injection twice a week.
4. Monitoring and Endpoint:
- Continue to monitor tumor volume and body weight twice weekly.
- The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm^3) or if they show signs of significant morbidity.
- At the end of the study, tumors and spleens can be harvested for downstream analysis, such as flow cytometry to assess immune cell populations.
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Protocol 2: Pharmacodynamic Study of CHS-114 in huCCR8KI Tumor-Bearing Mice
1. Study Setup:
- Follow steps 1 and 2 from Protocol 1 to establish tumors in huCCR8KI mice.
2. Treatment and Sample Collection:
- Once tumors are established, administer a single dose of CHS-114 (e.g., 10 mg/kg, i.p.).
- At various time points post-treatment (e.g., 24, 48, 72 hours, and 7 days), euthanize a subset of mice from each group.
3. Tissue Processing and Analysis:
- Collect tumors and spleens.
- Prepare single-cell suspensions from the tissues.
- Perform flow cytometry to analyze the frequency and phenotype of various immune cell populations, with a focus on:
- Regulatory T cells (CD4+, FoxP3+) and the proportion of CCR8+ Tregs.
- Cytotoxic T lymphocytes (CD8+ T cells).
- NK cells and macrophages.
This protocol will provide valuable insights into the time course of Treg depletion and the subsequent changes in the immune cell landscape within the tumor and peripheral lymphoid organs.
Data Presentation
The following table provides a template for summarizing the quantitative data from preclinical studies of CHS-114.
Table 3: Summary of Preclinical Efficacy Data for CHS-114
| Study | Animal Model | Tumor Model | Treatment | Dosing Regimen | % Tumor Growth Inhibition (TGI) | Change in Treg Frequency in Tumor | Change in CD8+ T Cell Frequency in Tumor |
| Study 1 | huCCR8KI | MC38 | CHS-114 | 10 mg/kg, i.p., 2x/week | Insert Data | Insert Data | Insert Data |
| Study 2 | C57BL/6 | B16F10 | Murine Surrogate | 200 µ g/mouse , i.p., every 3 days | Insert Data | Insert Data | Insert Data |
Note: The data in this table should be populated with results from specific experiments.
These application notes and protocols are intended to serve as a guide for researchers working with Antitumor agent CHS-114. It is essential to adapt these protocols to specific experimental needs and to adhere to all institutional and national guidelines for animal welfare.
References
- 1. Surface Oncology Announces First Patient Dosed in a Phase 1/2 Study Evaluating SRF114, a Potential Best-In-Class Anti-CCR8 Antibody, in Patients with Advanced Solid Tumors - BioSpace [biospace.com]
- 2. SRF-114 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Immune Cell Activation by Antitumor agent-114
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The development of novel immunotherapeutic agents is a cornerstone of modern cancer therapy. These agents aim to harness the patient's own immune system to recognize and eliminate tumor cells. A key pathway in linking innate and adaptive antitumor immunity is the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of STING in immune cells, particularly dendritic cells (DCs), leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] This, in turn, promotes the maturation of DCs, enhances antigen presentation, and ultimately leads to the activation of tumor-specific T and NK cells.[2]
Antitumor agent-114 is a novel, potent, and specific synthetic agonist of the STING pathway. This application note provides a detailed protocol for the in vitro analysis of human peripheral blood mononuclear cell (PBMC) activation in response to this compound using multicolor flow cytometry. The described methods allow for the simultaneous assessment of activation marker upregulation on dendritic cells and the characterization of effector functions in T cells and NK cells, providing a comprehensive profile of the agent's immunostimulatory activity.
Principle of the Method
Freshly isolated PBMCs are cultured in the presence of varying concentrations of this compound. Following stimulation, cells are stained with a cocktail of fluorochrome-conjugated antibodies to identify specific immune cell subsets and their activation status. Dendritic cell activation is assessed by the upregulation of co-stimulatory molecules CD80 and CD86.[3][4] T cell and NK cell activation and effector function are measured by the expression of the early activation marker CD69 and the intracellular production of effector molecules like Interferon-gamma (IFN-γ) and Granzyme B.[5] The stained cells are then analyzed on a flow cytometer to quantify the dose-dependent effects of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling cascade initiated by this compound and the general experimental procedure.
Caption: STING signaling pathway activated by this compound.
Caption: Flow cytometry experimental workflow for immune cell activation.
Materials and Equipment
Reagents
-
Human whole blood or buffy coat
-
Ficoll-Paque™ PLUS (or equivalent density gradient medium)[6]
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
RPMI 1640 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (appropriate solvent for reconstitution, e.g., DMSO)
-
Protein Transport Inhibitor Cocktail (e.g., Brefeldin A/Monensin)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS, 0.05% Sodium Azide)
-
Fixable Viability Dye
-
Fc Receptor Blocking Reagent (e.g., TruStain FcX™)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies (see Table 1 for recommended panel)
Equipment
-
Biosafety Cabinet, Class II
-
Centrifuge with swinging-bucket rotor
-
50 mL and 15 mL conical tubes
-
96-well U-bottom plates
-
CO2 Incubator (37°C, 5% CO2)
-
Multichannel pipettes
-
Flow Cytometer (minimum 3 lasers, 8+ colors recommended)
-
Vortex mixer
Table 1. Recommended Antibody Panel
| Target | Fluorochrome | Cell Population | Purpose |
|---|---|---|---|
| CD3 | BUV395 | T Cells | Lineage Marker |
| CD56 | BV786 | NK Cells | Lineage Marker |
| CD11c | PE-Cy7 | Myeloid Dendritic Cells | Lineage Marker |
| CD8 | APC-H7 | Cytotoxic T Cells | Subset Marker |
| HLA-DR | PerCP-Cy5.5 | Antigen Presenting Cells | Lineage Marker |
| CD80 | PE | Dendritic Cells | Activation Marker |
| CD86 | BB700 | Dendritic Cells | Activation Marker |
| CD69 | FITC | All lymphocytes | Early Activation Marker |
| IFN-γ | APC | T Cells, NK Cells | Effector Cytokine |
| Granzyme B | Alexa Fluor 647 | T Cells, NK Cells | Cytotoxicity Marker |
| Viability Dye| Zombie NIR™ | All Cells | Live/Dead Discrimination |
Experimental Protocols
Protocol 1: Isolation of Human PBMCs[6][7][8]
-
Dilute whole blood 1:1 with sterile PBS at room temperature in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the distinct white "buffy coat" layer containing the PBMCs and transfer to a new 50 mL tube.
-
Wash the cells by adding PBS to bring the volume to 45 mL. Centrifuge at 300 x g for 10 minutes at room temperature (brake on).
-
Discard the supernatant and repeat the wash step.
-
Resuspend the final cell pellet in complete RPMI 1640 medium and perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.
Protocol 2: In Vitro Stimulation of PBMCs
-
Adjust the PBMC concentration to 2 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 1 x 10^6 cells (500 µL) per well in a 24-well or 96-well plate.
-
Prepare serial dilutions of this compound. Add the appropriate volume to the wells to achieve the final desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
For intracellular cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation according to the manufacturer's instructions.[5][7]
Protocol 3: Cell Staining for Flow Cytometry[5][10]
-
Harvest cells from the plate and transfer to 5 mL FACS tubes or a 96-well U-bottom plate.
-
Wash cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 350 x g for 5 minutes. Discard the supernatant.
-
Resuspend cells in 100 µL of PBS containing a fixable viability dye and incubate for 20 minutes at room temperature, protected from light.
-
Wash cells with 2 mL of Staining Buffer as in step 2.
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing an Fc receptor blocking reagent and incubate for 10 minutes.
-
Without washing, add the cocktail of surface antibodies (CD3, CD56, CD11c, CD8, HLA-DR, CD80, CD86, CD69) at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with Staining Buffer.
-
Fix and permeabilize the cells using a commercial Fixation/Permeabilization kit according to the manufacturer's protocol.
-
Add the intracellular antibody cocktail (IFN-γ, Granzyme B) diluted in permeabilization buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with permeabilization buffer.
-
Resuspend the final cell pellet in 300-400 µL of Flow Cytometry Staining Buffer and acquire samples on the flow cytometer.
Data Presentation
The following tables present example data demonstrating the expected dose-dependent effects of this compound on various immune cell populations.
Table 2. Activation of Myeloid Dendritic Cells (mDCs) Gated on Live, Singlet, HLA-DR+, CD3-, CD56-, CD11c+ cells
| Treatment | % CD80+ of mDCs | % CD86+ of mDCs |
|---|---|---|
| Untreated Control | 15.2 | 20.5 |
| Vehicle Control (DMSO) | 15.5 | 21.1 |
| This compound (0.1 µM) | 28.3 | 35.7 |
| This compound (1 µM) | 55.9 | 68.2 |
| this compound (10 µM) | 82.1 | 91.4 |
Table 3. Activation and Effector Function of CD8+ T Cells Gated on Live, Singlet, CD3+, CD8+ cells
| Treatment | % CD69+ | % IFN-γ+ | % Granzyme B+ |
|---|---|---|---|
| Untreated Control | 2.1 | 0.5 | 30.1 |
| Vehicle Control (DMSO) | 2.3 | 0.6 | 31.5 |
| This compound (0.1 µM) | 8.5 | 4.2 | 38.6 |
| This compound (1 µM) | 25.4 | 15.8 | 55.9 |
| this compound (10 µM) | 45.1 | 32.7 | 72.3 |
Table 4. Activation of Natural Killer (NK) Cells Gated on Live, Singlet, CD3-, CD56+ cells
| Treatment | % CD69+ | % IFN-γ+ |
|---|---|---|
| Untreated Control | 3.5 | 1.8 |
| Vehicle Control (DMSO) | 3.7 | 2.1 |
| This compound (0.1 µM) | 12.8 | 9.5 |
| This compound (1 µM) | 33.6 | 28.4 |
| this compound (10 µM) | 58.2 | 49.6 |
Interpretation of Results
-
Dendritic Cell Activation: An increase in the percentage of mDCs expressing the co-stimulatory molecules CD80 and CD86 indicates DC maturation.[3][8] This is a critical step for initiating an adaptive immune response, as these molecules are required for effective T cell priming.
-
T Cell Activation: Upregulation of CD69 signifies early T cell activation.[5] The increased frequency of cells producing IFN-γ and Granzyme B demonstrates a shift towards a cytotoxic, anti-tumor phenotype (Type 1 response).
-
NK Cell Activation: Similar to T cells, increased CD69 and IFN-γ expression in NK cells indicates activation of this key innate lymphocyte population, enhancing their ability to directly kill tumor cells and shape the immune response.
Conclusion
This application note provides a robust and comprehensive framework for evaluating the immunostimulatory properties of the novel STING agonist, this compound. The detailed protocols for PBMC isolation, stimulation, and multicolor flow cytometric staining allow for a thorough characterization of the agent's impact on key innate and adaptive immune cell populations. The data generated using this methodology can provide critical insights during the preclinical development of new cancer immunotherapies.
References
- 1. The cGAS-STING pathway in cancer immunity: dual roles, therapeutic strategies, and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 4. researchgate.net [researchgate.net]
- 5. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dendritic Cell Overview | Thermo Fisher Scientific - HU [thermofisher.com]
Application Note: Western Blot Analysis for Target Engagement of Antitumor Agent-114
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antitumor agent-114 is a novel investigational small molecule designed to selectively inhibit a key signaling node in cancer cell proliferation and survival. This document provides a detailed protocol for assessing the target engagement of this compound in cancer cell lines using Western blot analysis. Specifically, this method quantifies the inhibition of phosphorylation of the target protein and its downstream effectors, providing a direct measure of the agent's activity within the cell.
Hypothetical Mechanism of Action
For the purpose of this application note, this compound is a potent and selective inhibitor of the serine/threonine kinase AKT1. The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[1] By inhibiting AKT1, this compound is designed to decrease the phosphorylation of downstream targets such as PRAS40 and S6 Ribosomal Protein, leading to the suppression of tumor cell growth. Western blotting is an ideal technique to monitor these phosphorylation events and confirm target engagement.[2][3]
Experimental Protocols
Here, we describe the detailed methodology for treating cancer cells with this compound and subsequently analyzing the phosphorylation status of key proteins in the AKT signaling pathway via Western blot.
1. Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma) or other suitable cancer cell line with a constitutively active PI3K/AKT pathway.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
2. Cell Lysis and Protein Quantification
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.[4]
-
Procedure:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the protein) to new tubes.
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
3. SDS-PAGE and Western Blotting
-
Procedure:
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phosphorylated protein detection, BSA is often preferred over non-fat milk to reduce background.[2][5]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. The following primary antibodies are recommended:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT (total)
-
Rabbit anti-phospho-PRAS40 (Thr246)
-
Rabbit anti-PRAS40 (total)
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-S6 Ribosomal Protein (total)
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.
-
Data Presentation
The band intensities from the Western blots should be quantified using densitometry software. The level of the phosphorylated protein should be normalized to the level of the corresponding total protein to account for any changes in total protein expression.[6] Subsequently, these values should be normalized to the loading control (β-actin). The final results can be presented as a percentage of the untreated control.
Table 1: Quantitative Analysis of Protein Phosphorylation Following Treatment with this compound
| Treatment Concentration (nM) | Normalized p-AKT (Ser473) / Total AKT (% of Control) | Normalized p-PRAS40 (Thr246) / Total PRAS40 (% of Control) | Normalized p-S6 (Ser235/236) / Total S6 (% of Control) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 10 | 75 | 80 | 85 |
| 50 | 40 | 55 | 60 |
| 100 | 15 | 25 | 30 |
| 500 | 5 | 10 | 12 |
Mandatory Visualizations
Figure 1. Experimental workflow for Western blot analysis of this compound target engagement.
Figure 2. Hypothetical signaling pathway showing inhibition of AKT by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify "Antitumor agent-114" Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to targeted therapies and chemotherapies remains a significant challenge in cancer treatment. Identifying the genetic drivers of drug resistance is crucial for developing more effective therapeutic strategies and overcoming treatment failure. Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful and unbiased tool for systematically identifying genes whose loss confers resistance to a given therapeutic agent.[1][2] This technology utilizes the precision of the CRISPR-Cas9 gene-editing system to create a diverse population of cells, each with a specific gene knocked out.[2][3] By applying a selective pressure, such as treatment with an antitumor agent, researchers can identify which gene knockouts allow cells to survive and proliferate, thereby revealing the genes involved in drug sensitivity and resistance pathways.[4][5][6]
This application note provides a detailed protocol for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to the hypothetical cytotoxic compound "Antitumor agent-114". The workflow covers library transduction, drug selection, next-generation sequencing, and data analysis to pinpoint candidate resistance genes.
Experimental Workflow
The overall experimental workflow for the CRISPR-Cas9 screen is depicted below. This process begins with the generation of a stable Cas9-expressing cell line, followed by transduction with a pooled sgRNA library. The cell population is then subjected to selection with "this compound", and the resulting resistant clones are analyzed to identify the enriched sgRNAs.
References
- 1. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 3. CRISPR: A Screener’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
Application Note: Protocol for Assessing Blood-Brain Barrier Penetration of Antitumor Agent-114
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) is a significant obstacle in the treatment of brain tumors, as it selectively restricts the passage of therapeutic agents from the bloodstream into the central nervous system (CNS).[1][2] For an antitumor agent to be effective against brain malignancies, it must efficiently cross this barrier to reach its target site in sufficient concentrations. This document provides a detailed, multi-tiered protocol for assessing the BBB penetration of a novel investigational compound, "Antitumor agent-114." The protocol outlines a systematic approach, beginning with in silico and in vitro predictions and progressing to in vivo validation, to thoroughly characterize the CNS distribution of the agent.
Overall Assessment Workflow
A step-wise approach is recommended to evaluate the BBB penetration of this compound. This begins with computational and simple in vitro models to assess theoretical permeability and moves towards more complex and physiologically relevant in vivo studies.
Caption: Overall workflow for BBB penetration assessment.
Phase 1: Physicochemical and In Vitro Permeability Assessment
The initial phase focuses on the fundamental properties of this compound that influence its ability to cross the BBB, primarily through passive diffusion.[3][4]
In Silico and Physicochemical Profiling
Computational models and analytical methods are used to determine key physicochemical properties. These parameters are critical early indicators of CNS penetration potential.[5]
Protocol:
-
Molecular Weight (MW): Calculate from the chemical structure.
-
Lipophilicity (LogP/LogD): Determine experimentally using shake-flask method or computationally.
-
Polar Surface Area (PSA): Calculate using computational software.
-
Hydrogen Bond Donors/Acceptors (HBD/HBA): Count from the chemical structure.
-
Solubility: Measure aqueous solubility at physiological pH (7.4).
Data Presentation:
| Property | Ideal Range for CNS Penetration | This compound (Hypothetical Data) |
| Molecular Weight (MW) | < 400 Da | 385 Da |
| Lipophilicity (LogP) | 1.5 - 3.5 | 2.8 |
| Polar Surface Area (PSA) | < 70 Ų | 65 Ų |
| Hydrogen Bond Donors | ≤ 3 | 2 |
| Hydrogen Bond Acceptors | ≤ 5 | 4 |
| Aqueous Solubility (pH 7.4) | > 50 µM | 75 µM |
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA-BBB assay provides a high-throughput method to assess the passive, transcellular permeability of a compound.[3][4]
Protocol:
-
A filter plate is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane.
-
The filter plate is placed in a 96-well plate, creating donor (top) and acceptor (bottom) compartments.
-
This compound is added to the donor wells (pH 7.4 buffer).
-
The plate is incubated for 4-18 hours.
-
Drug concentrations in both donor and acceptor wells are measured by LC-MS/MS.
-
The effective permeability (Pe) is calculated.
Data Presentation:
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Classification |
| Propranolol (High Permeability Control) | > 4.0 | CNS+ |
| Atenolol (Low Permeability Control) | < 2.0 | CNS- |
| This compound | 5.2 | CNS+ (Predicted) |
Phase 2: In Vitro Cell-Based BBB Models
Cell-based models introduce biological components, including tight junctions and efflux transporters, providing a more accurate representation of the BBB than artificial membranes.[1][6][7]
In Vitro BBB Transwell Assay
This assay uses a monolayer of brain endothelial cells cultured on a semi-permeable membrane to mimic the BBB.[6][8]
Caption: Workflow for the in vitro transwell permeability assay.
Protocol:
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on collagen-coated Transwell inserts.
-
Barrier Integrity: Monitor the formation of a tight monolayer by measuring Trans-Endothelial Electrical Resistance (TEER).[9][10] The assay should only proceed once TEER values are stable and high (>100 Ω·cm²).
-
Permeability Assay:
-
Replace the medium in the apical (donor) and basolateral (acceptor) chambers with transport buffer.
-
Add this compound to the apical chamber.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in both directions (apical-to-basolateral, A-to-B, and basolateral-to-apical, B-to-A).
Data Presentation:
| Compound | Papp (A-to-B) (10⁻⁶ cm/s) | Papp (B-to-A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Caffeine (High Permeability) | > 10.0 | ~10.0 | ~1.0 |
| Digoxin (P-gp Substrate) | < 1.0 | > 2.0 | > 2.0 |
| This compound | 8.5 | 9.1 | 1.07 |
An efflux ratio > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).
Phase 3: In Vivo Pharmacokinetic Studies in Rodents
In vivo studies are the gold standard for determining the extent of BBB penetration under physiological conditions.[11] These studies measure the concentration of the drug in both the blood and the brain over time.
Caption: Workflow for in vivo pharmacokinetic and brain penetration study.
Protocol:
-
Animal Dosing: Administer this compound to a cohort of mice or rats via a relevant route (e.g., intravenous bolus).
-
Sample Collection: At predetermined time points, collect blood samples and perfuse the brain with saline to remove residual blood before collection.[11]
-
Sample Processing:
-
Centrifuge blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.[12][13][14][15]
-
Plasma Protein and Brain Tissue Binding: Determine the fraction of unbound drug in plasma (fu,plasma) and in brain homogenate (fu,brain) using equilibrium dialysis or ultrafiltration.[]
-
Data Analysis:
-
Calculate the total brain-to-plasma concentration ratio (Kp): Kp = C_brain_total / C_plasma_total.
-
Calculate the unbound brain-to-unbound plasma concentration ratio (Kp,uu): Kp,uu = (C_brain_total * fu,brain) / (C_plasma_total * fu,plasma).
-
Data Presentation:
| Parameter | Definition | Value (Hypothetical Data) | Interpretation |
| AUC_plasma | Area under the plasma concentration-time curve | 4500 ng·h/mL | Systemic exposure |
| AUC_brain | Area under the brain concentration-time curve | 3600 ng·h/g | Brain exposure |
| Kp | AUC_brain / AUC_plasma | 0.8 | Total drug distribution into the brain |
| fu,plasma | Fraction unbound in plasma | 0.15 (15%) | |
| fu,brain | Fraction unbound in brain | 0.25 (25%) | |
| Kp,uu | Kp * (fu,brain / fu,plasma) | 1.33 | Unbound drug distribution, reflects BBB transport |
A Kp,uu value > 1 suggests net active influx or very efficient passive diffusion. A Kp,uu value ≈ 1 suggests primarily passive diffusion. A Kp,uu value < 1 suggests active efflux.
Hypothetical Signaling Pathway of this compound
Assuming this compound targets a key signaling pathway in glioblastoma, its ability to cross the BBB is paramount. Below is a hypothetical pathway it might inhibit.
References
- 1. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 8. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 9. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
- 11. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing "Antitumor agent-114" Response in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model, recapitulating the genetic and phenotypic heterogeneity of a patient's tumor. This technology offers a powerful platform for testing the efficacy of novel therapeutic agents in a patient-specific manner. "Antitumor agent-114" is a potent agonist of the Stimulator of Interferon Genes (STING) pathway, which plays a critical role in initiating the innate immune response against cancer. Activation of STING in the tumor microenvironment can lead to the recruitment and activation of immune cells, ultimately resulting in tumor cell death.
These application notes provide a detailed protocol for utilizing PDOs in co-culture with immune cells to evaluate the therapeutic response to "this compound". The protocols cover the establishment of PDOs, the co-culture with Peripheral Blood Mononuclear Cells (PBMCs), treatment with "this compound," and the subsequent quantification of the antitumor immune response.
Signaling Pathway: STING Activation
"this compound" functions by activating the STING signaling pathway. This pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal often associated with viral infections or cellular damage, including that which occurs in tumor cells. Upon activation by an agonist like "this compound," STING initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. These signaling molecules are crucial for recruiting and activating cytotoxic T lymphocytes and natural killer (NK) cells, which can then recognize and eliminate tumor cells.[1][2][3]
Experimental Workflow
The overall experimental workflow involves the generation of patient-derived organoids, co-culture with immune cells, treatment with "this compound," and subsequent analysis of the antitumor response.
Experimental Protocols
Establishment of Patient-Derived Organoids (PDOs)
This protocol outlines the general steps for establishing PDOs from fresh tumor tissue. Specific media formulations may vary depending on the tumor type.
Materials:
-
Fresh tumor tissue in a sterile collection medium.
-
Digestion buffer (e.g., Collagenase/Hyaluronidase).
-
Basement membrane matrix.
-
Organoid growth medium specific to the tumor type.
-
6-well culture plates.
Protocol:
-
Mechanically mince the tumor tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments with the appropriate digestion buffer at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the digestion buffer and pass the cell suspension through a 70 µm cell strainer to remove large debris.
-
Centrifuge the cell suspension to pellet the cells and aspirate the supernatant.
-
Resuspend the cell pellet in a cold basement membrane matrix.
-
Plate droplets of the cell-matrix suspension into a pre-warmed 6-well plate.
-
Allow the matrix to solidify at 37°C for 15-30 minutes.
-
Overlay the solidified domes with the appropriate organoid growth medium.
-
Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.
-
Passage the organoids as they grow, typically every 7-14 days.
PDO-PBMC Co-culture
This protocol describes the co-culture of established PDOs with autologous or allogeneic Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Established PDOs.
-
Human PBMCs.
-
Co-culture medium (e.g., a 1:1 mixture of organoid medium and RPMI-1640 with 10% FBS and IL-2).
-
96-well flat-bottom plates.
Protocol:
-
Harvest mature PDOs from the basement membrane matrix using a cell recovery solution.
-
Dissociate the organoids into small clusters or single cells using a gentle dissociation reagent.
-
Seed the organoid clusters/cells into a 96-well plate pre-coated with a thin layer of basement membrane matrix.
-
Allow the organoids to reform for 24-48 hours.
-
Thaw and count the PBMCs.
-
Add PBMCs to the wells containing the reformed organoids at a desired effector-to-target (E:T) ratio (e.g., 10:1, 25:1).
-
Incubate the co-culture at 37°C and 5% CO₂.
Treatment with "this compound"
Materials:
-
"this compound" stock solution.
-
Co-culture medium.
Protocol:
-
Prepare a dilution series of "this compound" in the co-culture medium.
-
Add the desired concentrations of "this compound" to the co-culture wells.
-
Include appropriate controls:
-
Untreated co-culture (vehicle control).
-
PDOs alone (no PBMCs).
-
PBMCs alone.
-
-
Incubate the plates for the desired treatment duration (e.g., 48-72 hours).
Quantification of Antitumor Response
This method allows for the visualization and quantification of immune cell infiltration and tumor organoid killing.
Materials:
-
Live/Dead cell staining dyes (e.g., Calcein-AM for live cells, Propidium Iodide or Ethidium Homodimer-1 for dead cells).
-
High-content imaging system.
Protocol:
-
At the end of the treatment period, add the live/dead cell staining dyes to the co-culture wells.
-
Incubate according to the manufacturer's instructions.
-
Acquire images using a high-content imaging system, capturing both brightfield and fluorescent channels.
-
Analyze the images to quantify the number and area of live and dead organoids.
This assay provides a quantitative measure of cell viability.
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit or similar.
-
Luminometer.
Protocol:
-
Equilibrate the assay plate to room temperature.
-
Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's protocol.
-
Mix the contents by orbital shaking to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Measurement of cytokine release into the co-culture supernatant provides insight into the activation of the immune response.
Materials:
-
Multiplex cytokine assay kit (e.g., Luminex-based or ELISA array) for key cytokines such as IFN-β, TNF-α, IL-6, and CXCL10.
-
Plate reader capable of detecting the assay signal.
Protocol:
-
Carefully collect the supernatant from the co-culture wells.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the multiplex cytokine assay according to the manufacturer's instructions.
-
Analyze the data to determine the concentration of each cytokine in the different treatment groups.[4]
Data Presentation
Quantitative data should be summarized in tables for clear comparison of the effects of "this compound" across different concentrations and patient-derived organoid lines.
Table 1: Cytotoxicity of "this compound" on Patient-Derived Organoids
| PDO Line | "this compound" Conc. (µM) | % Organoid Viability (Mean ± SD) | IC50 (µM) |
| Patient 1 | 0 (Control) | 100 ± 5.2 | \multirow{4}{}{X.XX} |
| 0.1 | 85.3 ± 4.1 | ||
| 1 | 52.1 ± 6.5 | ||
| 10 | 15.8 ± 3.9 | ||
| Patient 2 | 0 (Control) | 100 ± 6.1 | \multirow{4}{}{Y.YY} |
| 0.1 | 92.5 ± 5.5 | ||
| 1 | 75.3 ± 7.2 | ||
| 10 | 45.1 ± 6.8 |
Table 2: Cytokine Release Profile in PDO-PBMC Co-cultures
| Cytokine | Treatment | Concentration (pg/mL) - Patient 1 (Mean ± SD) | Concentration (pg/mL) - Patient 2 (Mean ± SD) |
| IFN-β | Control | 10.5 ± 2.1 | 12.3 ± 3.0 |
| "this compound" (1 µM) | 250.2 ± 25.8 | 180.7 ± 19.5 | |
| TNF-α | Control | 25.1 ± 4.5 | 30.8 ± 5.1 |
| "this compound" (1 µM) | 450.6 ± 50.2 | 325.4 ± 41.3 | |
| CXCL10 | Control | 50.3 ± 8.2 | 65.1 ± 9.8 |
| "this compound" (1 µM) | 850.9 ± 95.6 | 670.2 ± 88.1 |
Conclusion
The use of patient-derived organoids in co-culture with immune cells provides a physiologically relevant in vitro system to assess the efficacy of immunomodulatory drugs like "this compound." The protocols and assays described in these application notes offer a comprehensive framework for researchers to quantify the STING-mediated antitumor response in a patient-specific context, thereby facilitating the preclinical development of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Revolutionizing immune research with organoid-based co-culture and chip systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor-responsive covalent organic polymeric nanoparticles enhancing STING activation for cancer immunotherapy [html.rhhz.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming "Antitumor agent-114" Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with "Antitumor agent-114" during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its solubility a concern?
A1: "this compound" is a novel, potent small molecule inhibitor of the XYZ signaling pathway, which is critical in various malignancies. Its hydrophobic nature leads to poor aqueous solubility, a common challenge for many new chemical entities.[1] This low solubility can hinder its in vitro testing, leading to inaccurate dose-response curves, reduced bioavailability in cell-based assays, and potential precipitation in stock solutions or culture media.[2]
Q2: What are the initial signs of solubility problems with "this compound" in my experiments?
A2: You may be experiencing solubility issues if you observe any of the following:
-
Visible precipitates: A cloudy appearance or visible particles in your stock solution or in the cell culture medium after adding the compound.
-
Inconsistent results: High variability in your experimental data between replicates or experiments.
-
Non-linear dose-response: A dose-response curve that plateaus prematurely or shows a biphasic effect at higher concentrations.
-
Low potency: The observed in vitro efficacy is lower than expected based on preliminary data.
Q3: What are the recommended solvents for preparing a stock solution of "this compound"?
A3: Due to its hydrophobic nature, "this compound" is practically insoluble in water.[1] The recommended organic solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound.
Troubleshooting Guide
Issue 1: Precipitation of "this compound" in Cell Culture Medium
Cause: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too low to maintain the solubility of "this compound" at the desired working concentration. This is a common issue when diluting a high-concentration stock solution into an aqueous-based medium.
Solutions:
-
Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. It is recommended to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls.
-
Use a Co-solvent System: For particularly challenging concentrations, a co-solvent system can be employed.[3] This involves dissolving "this compound" in a mixture of solvents. However, the toxicity of the co-solvent mixture on the specific cell line must be evaluated.
-
Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the cell culture medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding "this compound" can sometimes improve solubility. Ensure the compound is stable at this temperature.
Issue 2: Inconsistent Efficacy and High Data Variability
Cause: Poor solubility can lead to an inaccurate concentration of the active compound in the experimental setup. The actual concentration available to the cells may be significantly lower than the nominal concentration due to precipitation.
Solutions:
-
Sonication: After preparing the stock solution, briefly sonicate the vial to ensure complete dissolution. This can help break down any small, undissolved particles.
-
Vortexing: Vortex the stock solution before each use and the final diluted solution before adding it to the cells to ensure a homogenous mixture.
-
Formulation Strategies: For persistent issues, consider more advanced formulation strategies to improve solubility.[4] These can include the use of solubilizing excipients.
Data Presentation: Solubility of "this compound" in Common Solvents
| Solvent | Solubility (mg/mL) | Observations |
| Water | < 0.01 | Practically insoluble |
| PBS (pH 7.4) | < 0.01 | Practically insoluble |
| Ethanol | 5 | Soluble |
| Methanol | 2 | Sparingly soluble |
| DMSO | > 50 | Freely soluble |
| PEG 400 | 10 | Soluble |
This data is representative and may vary based on the specific batch and purity of "this compound".
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: "this compound" powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of "this compound" in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution for any undissolved particles. If necessary, sonicate for 5 minutes in a water bath sonicator.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Materials: 10 mM "this compound" stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration does not exceed the tolerated level for your cell line (typically ≤ 0.5%).
-
Vortex each working solution gently before adding it to the cells.
-
Use the prepared working solutions immediately.
-
Visualizations
Caption: Workflow for preparing and testing "this compound".
References
Troubleshooting inconsistent results in "Antitumor agent-114" experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using "Antitumor agent-114" in their experiments. Our aim is to help you address common challenges and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a peptide mimetic that has shown promise in specifically targeting and inducing growth arrest in colorectal cancer cells, while not affecting normal colon epithelial cells.[1] Its mechanism involves the inhibition of the Wnt/β-catenin signaling pathway.[1]
Q2: What are the known downstream effects of this compound?
A2: Treatment with this agent leads to the inhibition of Protein Kinase C-δ (PKCδ) activation and its kinase activity, which in turn suppresses the MEK/ERK signaling pathway.[1] This cascade of events results in reduced phosphorylation and subsequent nuclear translocation of FOXM1 and β-catenin.[1] Consequently, the formation of the T-cell factor-4 (TCF4)/β-catenin transcription complex in the nucleus is inhibited, leading to the downregulation of target genes related to the cell cycle.[1]
Q3: In which cancer cell lines has this compound shown efficacy?
A3: The agent has been demonstrated to induce growth arrest in SW480 and HCT-116 colorectal cancer cells.[1]
Q4: What are some common causes for inconsistent results in pre-clinical cancer drug testing?
A4: Inconsistent results in in-vitro and in-vivo pre-clinical studies can arise from a variety of factors. These include, but are not limited to, the use of 2D versus 3D cell culture models, the absence of a complete tumor microenvironment in in-vitro settings, and the lack of a fully functional immune system in animal models.[2][3][4] The genetic and epigenetic heterogeneity of cancer cells can also contribute to variable drug responses.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
You may observe significant well-to-well or experiment-to-experiment variability in your cell viability assays (e.g., MTT, MTS).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and mix the cell suspension between pipetting steps. Perform a cell count to verify the number of cells seeded per well. | Uneven cell distribution is a common source of variability. |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. | Evaporation from outer wells can concentrate media components and affect cell growth. |
| Compound Precipitation | Visually inspect the wells after adding this compound. If precipitation is observed, consider using a lower concentration, a different solvent, or adding a solubilizing agent (ensure it does not affect cell viability). | Precipitated compound will not be bioavailable to the cells, leading to inaccurate results. |
| Incomplete Formazan Solubilization (MTT Assay) | After the incubation period with MTT, ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking the plate on an orbital shaker.[5] | Incomplete solubilization will lead to an underestimation of viable cells. |
| Interference with Assay Reagents | Some compounds can directly reduce MTT or interfere with the absorbance reading.[6] Run a control plate with the compound but without cells to check for direct chemical interference. | This helps to distinguish between a true biological effect and an artifact of the assay chemistry. |
Issue 2: Inconsistent Protein Expression Levels in Western Blot Analysis
You are observing variability in the expression or phosphorylation status of target proteins (e.g., PKCδ, p-ERK, FOXM1) after treatment with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Variable Drug Treatment Time/Concentration | Ensure precise timing of drug addition and cell harvesting. Use a master mix of the diluted compound to add to the wells to minimize pipetting errors. | The signaling pathways affected by this compound can be dynamic, and slight variations in treatment time can lead to different results. |
| Poor Sample Preparation | Prepare cell lysates on ice and add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation and dephosphorylation.[7] | Maintaining protein integrity is crucial for accurate Western blot results. |
| Uneven Protein Loading | Quantify the protein concentration of each lysate using a reliable method (e.g., BCA assay) and load equal amounts of protein into each well of the gel. | Equal loading is essential for comparing protein expression levels between different samples. |
| Inefficient Protein Transfer | Optimize the transfer conditions (voltage, time) for your specific proteins of interest. Use a loading control (e.g., β-actin, GAPDH) to verify consistent transfer across the membrane.[7] | Incomplete or uneven transfer will result in inaccurate quantification of protein bands. |
| Antibody Issues | Use antibodies that have been validated for the specific application and species. Titrate the primary and secondary antibodies to determine the optimal concentration that gives a strong signal with minimal background. | Non-specific antibody binding can lead to erroneous bands and misinterpretation of results. |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is adapted from standard MTT assay procedures.[5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix gently by pipetting up and down to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Western Blot Protocol
This protocol provides a general workflow for Western blotting.[7][8][9][10]
-
Sample Preparation: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PKCδ, anti-p-ERK, anti-FOXM1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
References
- 1. Peptide mimetic NC114 induces growth arrest by preventing PKCδ activation and FOXM1 nuclear translocation in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pubcompare.ai [pubcompare.ai]
- 10. pubcompare.ai [pubcompare.ai]
Improving the bioavailability of oral "Antitumor agent-114" formulations
Technical Support Center: Oral Formulations of Antitumor Agent-114
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the oral bioavailability of this compound. The information provided is based on established principles for formulating poorly soluble and/or poorly permeable drug candidates.
Troubleshooting Guide
This section addresses common issues encountered during the development of oral formulations for this compound.
Issue 1: Low in vitro dissolution rate of this compound from solid dosage forms.
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Question: Our latest tablet formulation of this compound shows very slow and incomplete dissolution in biorelevant media. What steps can we take to improve this?
-
Answer: Low dissolution is a common challenge for Biopharmaceutics Classification System (BCS) Class II or IV compounds. Here is a systematic approach to troubleshoot this issue:
-
Physicochemical Characterization:
-
Confirm the solid-state properties of the this compound drug substance. Is it crystalline or amorphous? Are you observing any polymorphic transformations?
-
Determine the particle size distribution (PSD). A smaller particle size (micronization or nanocrystal technology) can significantly increase the surface area available for dissolution.
-
-
Formulation Strategy Evaluation:
-
Excipient Compatibility: Ensure there are no interactions between this compound and the excipients that could be hindering dissolution.
-
Wetting Agents: Incorporate a suitable wetting agent (e.g., sodium lauryl sulfate, polysorbate 80) to improve the contact between the drug particles and the dissolution medium.
-
Disintegrants: Optimize the type and concentration of the disintegrant (e.g., croscarmellose sodium, sodium starch glycolate) to ensure rapid tablet disintegration.
-
-
Advanced Formulation Approaches:
-
If simple formulation adjustments are insufficient, consider more advanced enabling technologies. The choice of technology will depend on the specific properties of this compound.
-
Caption: Troubleshooting workflow for low in vitro dissolution.
-
Issue 2: High inter-individual variability in pharmacokinetic (PK) studies.
-
Question: We are observing significant variability in the plasma concentrations of this compound in our preclinical animal studies. What could be the cause, and how can we mitigate it?
-
Answer: High PK variability is often linked to formulation performance and physiological factors.
-
Food Effects:
-
Assess the impact of food on the absorption of this compound. A high-fat meal can sometimes enhance the absorption of lipophilic drugs but can also lead to variability. Conduct fed vs. fasted state PK studies.
-
-
Formulation Robustness:
-
Is the formulation performance sensitive to minor changes in manufacturing parameters (e.g., compression force, mixing time)?
-
For amorphous solid dispersions, is there evidence of recrystallization upon storage, which would reduce dissolution and bioavailability?
-
-
Gastrointestinal (GI) Physiology:
-
Consider the pH-dependent solubility of this compound. If it has a narrow absorption window in the GI tract, variations in gastric emptying time and intestinal transit time can lead to high variability.
-
Investigate if this compound is a substrate for efflux transporters (e.g., P-glycoprotein), as the expression of these transporters can vary between individuals.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most suitable starting formulations for a new, poorly soluble oral antitumor agent like this compound?
A1: For a BCS Class II or IV compound, it is often beneficial to explore multiple enabling formulation technologies in parallel during early development. A logical starting point would be:
-
Micronization/Nanonization: To increase the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): To improve both the dissolution rate and the apparent solubility. Polymers like HPMC-AS or PVP VA64 are common carriers.
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), which can enhance absorption through lymphatic pathways and by maintaining the drug in a solubilized state.
Q2: How do we select the appropriate in vitro dissolution method for our formulation?
A2: The choice of dissolution method should be guided by the formulation type and the intended in vivo environment.
-
For immediate-release solid dosage forms: The USP Apparatus 2 (paddle) at 50-75 rpm is a standard starting point.
-
Biorelevant Media: It is crucial to use media that mimic the composition of the GI fluids, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). This can provide a better in vitro-in vivo correlation (IVIVC).
-
For lipid-based formulations: A two-phase dissolution method or a lipid digestion test can be more representative of their in vivo behavior.
Data Presentation: Comparative Pharmacokinetics
The following table provides an example of how to present pharmacokinetic data from a preclinical study in rats, comparing different formulations of this compound.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 100 (Reference) |
| Micronized Drug | 50 | 320 ± 60 | 2.5 | 2150 ± 450 | 219 |
| Amorphous Solid Dispersion | 50 | 850 ± 150 | 1.5 | 6500 ± 980 | 663 |
| SMEDDS | 50 | 1100 ± 210 | 1.0 | 8900 ± 1200 | 908 |
Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2)
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Media: 900 mL of FaSSIF, maintained at 37 ± 0.5 °C.
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Paddle Speed: 75 rpm.
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Procedure: a. Place one dose of the formulation (e.g., one tablet or capsule) into each dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). c. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm filter. e. Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the percentage of drug dissolved versus time.
Caption: General workflow for oral formulation development.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days until they form a differentiated and polarized monolayer.
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Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Buffer: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS) with HEPES and glucose.
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Procedure (Apical to Basolateral Transport): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test solution containing this compound to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37 °C with gentle shaking. d. At specified time points, take samples from the basolateral side and replace the volume with fresh buffer. e. Also, take a sample from the apical side at the beginning and end of the experiment.
-
Analysis: Quantify the concentration of this compound in the samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
-
Caption: Key physiological barriers to oral bioavailability.
Strategies to mitigate "Antitumor agent-114"-induced side effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the side effects associated with Antitumor Agent-114.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, third-generation tyrosine kinase inhibitor (TKI) that selectively targets and inhibits the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). In many tumor cells, these receptors are overexpressed and drive uncontrolled cell proliferation and survival. By blocking the downstream signaling pathways of EGFR and HER2, this compound induces cell cycle arrest and apoptosis in cancer cells.
Q2: What are the most common side effects observed during in vitro and in vivo experiments with this compound?
A2: The most frequently reported side effects are dermatological and gastrointestinal toxicities. Because EGFR is highly expressed in epithelial cells of the skin and gastrointestinal tract, inhibition of this pathway can disrupt normal tissue homeostasis.[1] Common side effects include an acneiform rash, xerosis (dry skin), pruritus (itching), and diarrhea.[1]
Q3: How soon after administration of this compound do side effects typically appear?
A3: Dermatological side effects, such as the acneiform rash, usually manifest within the first 1 to 3 weeks of administration.[2] Gastrointestinal side effects like diarrhea can occur as early as 2-3 days after the initial dose.[3] The onset and severity can be dose-dependent.
Q4: Is the severity of the skin rash correlated with the antitumor efficacy of this compound?
A4: Yes, for many EGFR inhibitors, a correlation has been observed between the incidence and severity of the skin rash and a positive treatment response.[4] Researchers should be aware of this correlation when managing this side effect, as it may be indicative of target engagement. Dose reduction should be carefully considered against the potential impact on antitumor efficacy.
Troubleshooting Guides
Issue 1: Dermatological Toxicity (Acneiform Rash, Xerosis)
Symptoms: Appearance of papulopustular (acne-like) lesions, typically on the face, scalp, and upper torso.[2] The skin may also become dry, flaky, and itchy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing dermatological toxicity.
Issue 2: Gastrointestinal Distress (Diarrhea)
Symptoms: Increased frequency and liquidity of stool in animal models.
Mitigation Steps:
-
Baseline Monitoring: Before initiating treatment with this compound, establish a baseline for stool consistency and frequency for each animal.
-
Immediate Action (Grade 1-2): For mild to moderate diarrhea, ensure adequate hydration with electrolyte-supplemented water. Administer loperamide, an anti-diarrheal agent, as a first-line treatment.[3]
-
Escalation (Grade 3-4): For severe, persistent diarrhea, consider a dose reduction of this compound. The addition of an oral, non-absorbable steroid like budesonide can be effective in reducing intestinal inflammation.[3]
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Mechanism Insight: EGFR inhibition in the gut can lead to increased chloride secretion into the intestinal lumen, resulting in secretory diarrhea.[5][6] Your experimental design may need to account for fluid and electrolyte imbalances.
Quantitative Data Summary
Table 1: Incidence of Common Side Effects with EGFR/HER2 Inhibitors
| Side Effect | Grade 1-2 Incidence (%) | Grade 3-4 Incidence (%) |
| Acneiform Rash | 45-85% | 5-10% |
| Diarrhea | 40-90% | 5-15% |
| Xerosis (Dry Skin) | 35-50% | <5% |
| Pruritus (Itching) | 20-40% | <5% |
Note: Data compiled from various studies on EGFR/HER2 inhibitors and may vary depending on the specific agent and dosage.[3][7][8]
Table 2: Efficacy of Prophylactic Strategies for Dermatological Toxicity
| Prophylactic Treatment | Reduction in Grade ≥2 Rash Severity | Reference |
| Oral Doxycycline (100mg, twice daily) | ~50% | [7] |
| Topical Hydrocortisone (1%) + Moisturizer + Sunscreen | ~30-50% | [9] |
| Oral Minocycline (100mg, daily) | ~40% | [2] |
Experimental Protocols
Protocol 1: Prophylactic Management of Dermatological Toxicity in a Murine Model
Objective: To evaluate the efficacy of a prophylactic skincare regimen in mitigating this compound-induced dermatological toxicity.
Methodology:
-
Animal Model: Athymic nude mice (n=10 per group).
-
Treatment Groups:
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Group A: Vehicle control.
-
Group B: this compound (therapeutically relevant dose).
-
Group C: this compound + Prophylactic regimen (topical hydrocortisone 1% and a non-comedogenic emollient applied daily, starting 3 days before agent administration).
-
-
Procedure:
-
Administer this compound or vehicle according to the study schedule.
-
Apply topical treatments to Group C daily.
-
Visually score the severity of the skin rash twice weekly using a standardized grading scale (0=no rash, 4=severe, ulcerative rash).
-
Measure skin hydration using a transepidermal water loss (TEWL) device.
-
At the end of the study, collect skin biopsies for histological analysis (H&E staining for inflammation, immunohistochemistry for Ki-67 to assess keratinocyte proliferation).
-
-
Data Analysis: Compare rash scores, TEWL measurements, and histological findings between Group B and Group C using a Student's t-test or ANOVA.
Experimental Workflow Diagram:
References
- 1. Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1241-Acneiform rash associated with EGFR inhibitors | eviQ [eviq.org.au]
- 3. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 5. Management of diarrhea induced by EGFR-TKIs in advanced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 8. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Enhancing the therapeutic index of "Antitumor agent-114"
Technical Support Center: Antitumor Agent-114
Introduction
Welcome to the technical support center for this compound, a novel and potent small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] this compound has been developed to offer a new therapeutic strategy by targeting this key oncogenic cascade.[5]
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in preclinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a highly selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] It primarily targets the p110α catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of AKT.[6] This blockade leads to decreased cell proliferation, survival, and angiogenesis in tumor cells where this pathway is aberrantly active.[4]
2. How should this compound be stored and handled?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For experimental use, it can be reconstituted in DMSO to create a stock solution, which should be stored in aliquots at -80°C to minimize freeze-thaw cycles.
3. What is the recommended solvent for in vitro and in vivo studies?
For in vitro experiments, DMSO is the recommended solvent for creating stock solutions. For in vivo studies, a common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. It is crucial to test the vehicle alone as a control in all experiments.
4. Is this compound suitable for combination therapies?
Yes, preclinical data suggests that combining this compound with other anticancer agents can enhance its therapeutic index.[7][8] Synergistic effects have been observed with cytotoxic chemotherapies and targeted therapies that inhibit parallel signaling pathways.[8]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| PC-3 | Prostate Cancer | 120 |
| A549 | Lung Cancer | 250 |
| U-87 MG | Glioblastoma | 85 |
Table 2: Recommended Dosing for In Vivo Xenograft Studies
| Animal Model | Route of Administration | Dose Range (mg/kg) | Dosing Frequency |
| Nude Mice | Oral (gavage) | 25-100 | Daily |
| Nude Mice | Intraperitoneal (IP) | 10-50 | Daily |
Troubleshooting Guides
In Vitro Experiments
Q1: I am not observing the expected cytotoxicity in my cell line.
-
A1: Check Cell Line Authenticity and Passage Number: Ensure your cell line has been recently authenticated (e.g., by STR profiling) and is within a low passage number range to maintain its characteristics.[9]
-
A2: Verify Drug Concentration and Preparation: Confirm the calculations for your dilutions and ensure the stock solution was properly stored. Consider performing a dose-response curve over a wider range of concentrations.[10]
-
A3: Assess Pathway Activation: The PI3K/AKT/mTOR pathway may not be the primary driver of proliferation in your chosen cell line. Confirm pathway activation at baseline by performing a Western blot for phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6).[11][12]
-
A4: Optimize Treatment Duration: The cytotoxic effects of this compound may be time-dependent. Consider extending the treatment duration (e.g., from 24h to 48h or 72h).[13]
Q2: My Western blot results for p-AKT are inconsistent.
-
A1: Use Fresh Lysates and Inhibitors: Prepare fresh cell lysates and always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation.[14]
-
A2: Optimize Antibody Dilutions: Titrate your primary and secondary antibodies to find the optimal concentration for clear signal and low background.
-
A3: Check Loading Controls: Ensure equal protein loading by using a reliable loading control such as β-actin or GAPDH.
-
A4: Positive and Negative Controls: Include untreated and vehicle-treated cells as negative controls, and a positive control (e.g., a cell line with known high p-AKT levels) to validate the assay.
In Vivo Experiments
Q1: The tumor growth in my xenograft model is highly variable.
-
A1: Standardize Tumor Cell Implantation: Ensure a consistent number of viable cells are injected subcutaneously in the same location for each animal.[15] Using a carrier like Matrigel can sometimes improve tumor take rate and consistency.[15]
-
A2: Monitor Animal Health: Poor animal health can affect tumor growth. Monitor body weight and overall health status regularly.[16]
-
A3: Randomize Animals: After tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into control and treatment groups to ensure an even distribution of tumor sizes at the start of the study.[16]
Q2: I am observing toxicity in my animal models at the therapeutic dose.
-
A1: Refine the Dosing Regimen: Consider reducing the dose or the frequency of administration (e.g., dosing every other day instead of daily).[17]
-
A2: Evaluate the Vehicle: The vehicle itself can sometimes cause toxicity. Run a control group that receives only the vehicle to assess its effects.
-
A3: Combination Therapy: Combining a lower, less toxic dose of this compound with another agent may achieve the desired antitumor effect while minimizing side effects.[8]
Experimental Protocols
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is used to assess the effect of this compound on cell viability.[18][19]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot for PI3K/AKT/mTOR Pathway Inhibition
This protocol verifies the mechanism of action of this compound by assessing the phosphorylation status of key pathway proteins.[11][14]
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin) overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This protocol assesses the antitumor efficacy of this compound in an animal model.[16][24]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 5-6 weeks old).[16]
-
Tumor Cell Implantation: Subcutaneously inject 2-5 x 10^6 cancer cells in 100 µL of PBS/Matrigel into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: V = 0.5 × L × W², where L is the length and W is the width.[16]
-
Treatment Initiation: When tumors reach an average volume of 100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
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Drug Administration: Administer this compound (or vehicle control) at the predetermined dose and schedule (e.g., daily oral gavage).
-
Data Collection: Continue to measure tumor volume and body weight every 2-3 days.
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Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Tumors can be excised for further analysis (e.g., Western blot, IHC).
Visualizations
Caption: Mechanism of action of this compound on the PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for an in vivo xenograft efficacy study.
Caption: Troubleshooting decision tree for low in vitro cytotoxicity.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Drug Sensitisers to Improve Therapeutic Index in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.in]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Western blot analysis of PI3K/AKT and RAS/ERK pathways [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 15. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.7. Animal Xenografts Tumor Model and Anti-Tumor Effect In Vivo [bio-protocol.org]
- 17. Targeted Antineoplastic Agents in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antitumor agent-114" stability and degradation in biological samples
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of "Antitumor agent-114" in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for plasma and serum samples containing this compound?
A1: For short-term storage (up to 24 hours), samples should be kept at 2-8°C. For long-term storage, freezing at -80°C is strongly recommended to minimize degradation.[1][2] Beta-lactam antibiotics, for example, are suggested to be stored at -80°C for long-term preservation.[1]
Q2: Is this compound susceptible to freeze-thaw cycles?
A2: Yes, this compound has shown sensitivity to multiple freeze-thaw cycles. It is advised to aliquot samples into single-use volumes to avoid repeated freezing and thawing, which can lead to significant degradation of the agent.[1][2]
Q3: What are the primary degradation pathways for this compound in biological matrices?
A3: The primary degradation pathways are enzymatic degradation by plasma esterases and pH-dependent hydrolysis. The ester moiety in the structure of this compound is particularly susceptible to hydrolysis. Common factors affecting drug stability in biological matrices include temperature, light, pH, oxidation, and enzymatic degradation.[3]
Q4: How can enzymatic degradation be minimized during sample collection and processing?
A4: To minimize enzymatic degradation, it is recommended to collect blood samples in tubes containing a serine protease inhibitor, such as Phenylmethylsulfonyl fluoride (PMSF), and to process the samples at 4°C. Plasma should be separated from whole blood as soon as possible.
Q5: Is this compound sensitive to light?
A5: Yes, exposure to direct sunlight or strong artificial light can lead to photodegradation. It is recommended to handle all samples and stock solutions under amber or low-light conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Problem 1: High variability in quantitative results from the same sample.
| Possible Cause | Troubleshooting Steps |
| Inconsistent sample handling | Ensure all samples are processed under identical conditions (temperature, time). Standardize the protocol for plasma/serum separation. |
| Repeated freeze-thaw cycles | Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[1][2] |
| Contamination of analytical standards | Prepare fresh stock solutions and working standards. Verify the purity of the reference standard. |
| Instrumental variability | Perform system suitability tests before each analytical run. Check for any fluctuations in the LC-MS/MS system. |
Problem 2: Consistently low recovery of this compound from plasma samples.
| Possible Cause | Troubleshooting Steps |
| Significant degradation during sample processing | Process samples at 4°C and add a protease inhibitor cocktail to the collection tubes. Minimize the time between sample collection and freezing. |
| Adsorption to container surfaces | Use low-adsorption polypropylene tubes for sample collection and storage. |
| Inefficient extraction method | Optimize the protein precipitation or liquid-liquid extraction protocol. Ensure the pH of the extraction solvent is optimal for this compound's chemical properties. |
| Matrix effects in LC-MS/MS analysis | Develop a more robust chromatographic method to separate the analyte from interfering matrix components. Consider using a stable isotope-labeled internal standard. |
Problem 3: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products | Characterize the unknown peaks using high-resolution mass spectrometry to identify potential degradation products. Review the sample handling and storage history to identify conditions that may have promoted degradation. |
| Contamination from collection tubes or processing reagents | Analyze blank matrix and reagent blanks to identify sources of contamination. |
| Co-elution of metabolites | Adjust the chromatographic gradient to improve the separation of the parent drug from its metabolites. |
Stability Data Summary
The stability of this compound has been evaluated under various conditions to provide guidance on sample handling and storage.
Table 1: Stability of this compound in Human Plasma
| Storage Condition | Time Point | Mean % Recovery (± SD) | Comments |
| Room Temperature (~25°C) | 4 hours | 85.2 ± 4.1 | Significant degradation observed. |
| Refrigerated (2-8°C) | 24 hours | 92.5 ± 3.5 | Acceptable for short-term storage. |
| Frozen (-20°C) | 1 month | 90.1 ± 5.2 | Moderate degradation. |
| Frozen (-80°C) | 6 months | 98.7 ± 2.8 | Recommended for long-term storage. |
| 3 Freeze-Thaw Cycles | N/A | 78.4 ± 6.3 | Highly susceptible to freeze-thaw degradation. |
Table 2: pH-Dependent Stability of this compound in Buffer (24 hours at 37°C)
| pH | Mean % Remaining (± SD) | Primary Degradation Product |
| 3.0 | 99.1 ± 1.5 | None detected |
| 5.0 | 97.8 ± 2.1 | None detected |
| 7.4 | 82.3 ± 4.9 | Hydrolysis product-1 |
| 9.0 | 55.6 ± 7.2 | Hydrolysis product-1 |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability in Human Plasma
-
Sample Preparation: Spike a known concentration of this compound into pooled human plasma. Aliquot the plasma into multiple single-use tubes.
-
Baseline Analysis: Immediately analyze three aliquots to determine the initial concentration (T=0).
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat this process for the desired number of cycles (e.g., 3 and 5 cycles).
-
-
Analysis: After the final thaw, analyze the samples by a validated LC-MS/MS method.
-
Data Evaluation: Calculate the percentage of the initial concentration remaining after each freeze-thaw cycle.
Protocol 2: Evaluation of pH-Dependent Degradation
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9).
-
Incubation: Add this compound to each buffer to a final concentration of 1 µg/mL. Incubate the solutions at 37°C.
-
Time Points: Collect aliquots from each pH solution at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent drug and identify any major degradation products.
-
Data Analysis: Plot the percentage of this compound remaining against time for each pH to determine the degradation kinetics.
Visualizations
Caption: Recommended workflow for biological sample handling.
References
Refinement of animal models for "Antitumor agent-114" research
Technical Support Center: Antitumor Agent-114
This guide provides troubleshooting advice and frequently asked questions for researchers using this compound in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) alpha isoform. By blocking the catalytic activity of PI3Kα, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream signaling proteins, most notably Akt, leading to decreased cell proliferation, survival, and tumor growth.
Addressing batch-to-batch variability of synthesized "Antitumor agent-114"
This technical support center provides troubleshooting guidance and frequently asked questions regarding batch-to-batch variability of the synthesized "Antitumor agent-114." Our goal is to help researchers, scientists, and drug development professionals ensure consistent and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: We have observed a significant decrease in the cytotoxic activity of a new batch of this compound compared to previous batches. What could be the potential cause?
A1: A decrease in cytotoxic activity can stem from several factors. The most common causes include:
-
Lower Purity of the Active Pharmaceutical Ingredient (API): The presence of impurities or related substances can reduce the effective concentration of this compound.
-
Polymorphism: Different crystalline forms (polymorphs) of the agent can exhibit different solubility and dissolution rates, impacting its bioavailability and, consequently, its activity.
-
Degradation: The compound may have degraded due to improper storage conditions (e.g., exposure to light, temperature, or humidity).
-
Variations in Particle Size Distribution: Changes in particle size can affect the dissolution rate and bioavailability of the compound.
We recommend performing the analytical checks outlined in the Troubleshooting section to identify the root cause.
Q2: Our latest batch of this compound shows a different color and texture. Should we be concerned?
A2: Yes, any change in the physical appearance of the compound should be investigated. A different color could indicate the presence of an impurity or a degradation product. A change in texture might suggest a different crystalline form (polymorphism) or particle size, which could impact the agent's solubility and efficacy. We advise conducting a comprehensive analysis of the batch's physicochemical properties before use.
Q3: We are observing unexpected off-target effects or increased toxicity with a new batch. What is the likely cause?
A3: Unforeseen toxicity is often linked to the presence of residual solvents, heavy metals, or toxic impurities that were not present in previous batches. A thorough impurity profile analysis using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is crucial to identify any new or elevated levels of impurities.
Troubleshooting Guides
Issue 1: Decreased In Vitro Efficacy
If you observe a significant drop in the antitumor activity of a new batch, follow this workflow to identify the potential cause.
Caption: Troubleshooting workflow for decreased in vitro efficacy.
| Parameter | Batch A (Reference) | Batch B (Problematic) | Acceptance Criteria |
| Purity (HPLC, %) | 99.5 | 97.2 | ≥ 99.0% |
| Major Impurity A (%) | 0.15 | 1.8 | ≤ 0.2% |
| Polymorph Form | Form I | Form II | Form I |
| Mean Particle Size (D50, µm) | 10.5 | 25.2 | 8.0 - 12.0 µm |
| Dissolution at 30 min (%) | 85 | 45 | ≥ 80% |
-
Purity Analysis (HPLC):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm)
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL in DMSO.
-
-
Polymorphism Analysis (X-Ray Diffraction - XRD):
-
Instrument: Powder X-ray Diffractometer
-
Radiation: Cu Kα
-
Voltage/Current: 40 kV, 40 mA
-
Scan Range (2θ): 5° to 40°
-
Step Size: 0.02°
-
Scan Speed: 2°/min
-
Issue 2: Inconsistent Signaling Pathway Inhibition
This compound is a known inhibitor of the PI3K/Akt/mTOR signaling pathway. Variability in its effect on this pathway can be due to the issues discussed above.
Caption: Mechanism of action of this compound.
-
Cell Culture: Seed cancer cells (e.g., MCF-7) and allow them to adhere overnight.
-
Treatment: Treat cells with different batches of this compound (at the same concentration) for 24 hours.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify band intensities to compare the levels of p-Akt between batches.
| Treatment | p-Akt/Total Akt Ratio (Fold Change vs. Control) |
| Vehicle Control | 1.00 |
| Batch A (Reference) | 0.25 |
| Batch B (Problematic) | 0.78 |
Validation & Comparative
A Comparative Guide to the Efficacy of ORIC-114 and Other EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical efficacy of ORIC-114, a novel epidermal growth factor receptor (EGFR) inhibitor, with other established and emerging EGFR tyrosine kinase inhibitors (TKIs). The information is intended to support research and development efforts in oncology, particularly for non-small cell lung cancer (NSCLC) harboring EGFR mutations.
Introduction to ORIC-114
ORIC-114 is an orally bioavailable, irreversible small molecule inhibitor designed to selectively target EGFR and Human Epidermal Growth Factor Receptor 2 (HER2) with high potency against exon 20 insertion mutations and atypical EGFR mutations.[1][2] A key feature of ORIC-114 is its ability to penetrate the blood-brain barrier, making it a promising candidate for treating patients with central nervous system (CNS) metastases, a common complication in EGFR-mutated NSCLC.[1][2] The ongoing Phase 1/2 clinical trial, NCT05315700, is evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of ORIC-114 in patients with advanced solid tumors harboring an EGFR or HER2 alteration.[3][4][5][6][7]
Comparative Preclinical Efficacy
Preclinical studies have demonstrated the potent and selective activity of ORIC-114 against a range of EGFR mutations, particularly exon 20 insertions and atypical mutations, while sparing wild-type (WT) EGFR.
In Vitro Potency (EC50)
The half-maximal effective concentration (EC50) is a measure of a drug's potency in a cell-based assay. The following table summarizes the comparative EC50 values of ORIC-114 and other EGFR inhibitors against various EGFR mutations. Lower values indicate higher potency.
| EGFR Mutation | ORIC-114 (nM) | Firmonertinib (nM) | Zipalertinib (nM) | Lazertinib (nM) | BDTX-1535 (nM) |
| WT | ~100 | ~100 | ~1000 | ~1000 | ~100 |
| Atypical Other | ~1 | ~10 | ~100 | ~100 | ~10 |
| Classical | ~1 | ~1 | ~10 | ~1 | ~1 |
| Exon 20 Insertions | ~10 | ~100 | ~100 | ~1000 | ~100 |
| Atypical PACC | ~1 | ~10 | ~100 | ~100 | ~10 |
Data extracted from a graphical representation in a poster presentation by Junttila et al. (EORTC-NCI-AACR 2024).[8] Values are approximate.
In Vivo Efficacy in Xenograft Models
ORIC-114 has demonstrated significant anti-tumor activity in preclinical xenograft models of NSCLC.
| Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings |
| EGFR exon 20 insertion (H773_V774insNPH) NSCLC PDX | ORIC-114 (3 mg/kg, once daily) | >100% | Superior efficacy and tolerability compared to CLN-081 (zipalertinib) and superior efficacy to BDTX-189.[9] |
| Intracranial PC-9 (EGFR del 19) NSCLC cell line | ORIC-114 | Significant tumor regression | Greater efficacy than TAK-788 (mobocertinib), correlating with superior brain exposure.[1][9] |
| Various EGFR mutant in vivo models | ORIC-114 | Tumor regressions | Demonstrated regressions in all tested models, including cell-derived xenografts, patient-derived xenografts, and intracranial models. An in vivo model with a complex atypical EGFR mutation showed 100% tumor regressions with all tumors experiencing a complete response.[2] |
Comparative Clinical Efficacy in EGFR Exon 20 Insertion NSCLC
The treatment of NSCLC with EGFR exon 20 insertion mutations remains a clinical challenge, with many conventional EGFR TKIs showing limited efficacy.[10][11] The following table summarizes the clinical efficacy of several emerging inhibitors in this patient population.
| Inhibitor | Trial (Phase) | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Zipalertinib (CLN-081) | REZILIENT1 (Phase 1/2b) | Previously treated EGFR ex20ins NSCLC | 40.0% | Not Estimable | 9.7 months |
| Prior amivantamab only | 50.0% | ||||
| Prior amivantamab + other ex20ins therapy | 25.0% | ||||
| Mobocertinib (TAK-788) | Phase 1/2 | Platinum-pretreated EGFR ex20ins NSCLC | 35.1% | 17.5 months | 7.3 months |
| Amivantamab | CHRYSALIS (Phase 1) | Platinum-pretreated EGFR ex20ins NSCLC | 40% | 11.1 months | 8.3 months |
Data for Zipalertinib from the REZILIENT1 trial as of March 29, 2024.[12] Data for Mobocertinib from a comparative effectiveness study.[13]
Mechanisms of Action and Resistance
The first generation of EGFR inhibitors, such as gefitinib and erlotinib, are reversible inhibitors. The second generation, including afatinib, are irreversible inhibitors that also target other ErbB family members. The third generation, exemplified by osimertinib and lazertinib, were designed to be selective for activating EGFR mutations and the T790M resistance mutation while sparing wild-type EGFR.[14] ORIC-114 is a next-generation irreversible inhibitor with a focus on exon 20 insertions and atypical mutations.
Resistance to EGFR inhibitors is a significant clinical issue. Common mechanisms include the acquisition of secondary mutations in EGFR, such as T790M (for first- and second-generation inhibitors) and C797S (for third-generation inhibitors), as well as the activation of bypass signaling pathways.
Experimental Protocols
In Vitro Potency Assays (IC50/EC50 Determination)
-
Cell Lines : A panel of cell lines expressing wild-type EGFR or various EGFR mutations (e.g., exon 19 deletions, L858R, exon 20 insertions, atypical mutations) are used. For engineered cell lines, Ba/F3 cells, which are dependent on IL-3 for survival, can be transduced to express different EGFR variants.[15]
-
Method :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of the EGFR inhibitor is added to the wells.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.[16]
-
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Phosphorylation Assay
-
Purpose : To measure the direct inhibitory effect of the compound on EGFR phosphorylation.
-
Method :
-
Cells are treated with the EGFR inhibitor for a defined period.
-
Cells are lysed, and the protein concentration is determined.
-
The levels of phosphorylated EGFR (pEGFR) and total EGFR are measured using methods like ELISA, Western blotting, or Meso Scale Discovery (MSD) electrochemiluminescence.[16]
-
In Vivo Xenograft Studies
-
Animal Models : Immunocompromised mice (e.g., nude or SCID) are used.
-
Method :
-
Human cancer cell lines or patient-derived tumor fragments (PDX) are implanted subcutaneously or orthotopically (e.g., intracranially for brain metastasis models).[9]
-
Once tumors reach a palpable size, animals are randomized into treatment and vehicle control groups.
-
The EGFR inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume is measured regularly with calipers. For intracranial models, tumor burden can be monitored by bioluminescence imaging.[1]
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measurement of pEGFR).[1]
-
Visualizing EGFR Signaling and Experimental Workflow
EGFR Signaling Pathway
The following diagram illustrates the major signaling cascades downstream of EGFR that are implicated in cancer cell proliferation and survival.
Caption: Simplified EGFR signaling pathway leading to cancer cell proliferation and survival.
Experimental Workflow for EGFR Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical and clinical evaluation of a novel EGFR inhibitor.
Caption: General experimental workflow for the development of an EGFR inhibitor.
Comparative Efficacy Logic
This diagram illustrates the logical framework for comparing the efficacy of different EGFR inhibitors.
Caption: Logical flow for the comparative efficacy assessment of EGFR inhibitors.
Conclusion
ORIC-114 has demonstrated a promising preclinical profile with potent activity against EGFR exon 20 insertion and atypical mutations, along with excellent brain penetration.[1][2] Emerging clinical data will be crucial in determining its definitive place in the therapeutic landscape. This guide provides a framework for comparing ORIC-114 to other EGFR inhibitors, highlighting the key preclinical and clinical metrics that are essential for a comprehensive evaluation. As the field of targeted therapy for NSCLC continues to evolve, a thorough understanding of the comparative efficacy and mechanisms of action of novel agents like ORIC-114 is paramount for advancing patient care.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ORIC® Pharmaceuticals Presents Data Further Supporting [globenewswire.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. An Open-Label, Phase 1/2 Study of ORIC-114 as a Single Agent or in Combination with Chemotherapy, in Patients with Advanced Solid Tumors Harboring an EGFR or HER2 Alteration | Dana-Farber Cancer Institute [dana-farber.org]
- 5. An Open-Label, Phase 1/1b, Study of ORIC-114 in Patients With Advanced Solid Tumors Harboring an EGFR or HER2 Alteration > Clinical Trials > Yale Medicine [yalemedicine.org]
- 6. healthscout.app [healthscout.app]
- 7. ORIC-114 EGFR or HER2 Advanced Solid Tumors | Duke Cancer Institute [dukecancerinstitute.org]
- 8. oricpharma.com [oricpharma.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Efficacy and safety outcomes of emerging EGFR‑TKIs for patients with non‑small cell lung cancer with EGFR exon 20 insertion mutations: A systematic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Clinicopathogenomic Features and Treatment Outcomes of EGFR and HER2 Exon 20 Insertion Mutations in NonâSmall Cell Lung Cancer: Single-Institution Experience [e-crt.org]
- 12. onclive.com [onclive.com]
- 13. Comparative effectiveness of mobocertinib and standard of care in patients with NSCLC with EGFR exon 20 insertion mutations: An indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oricpharma.com [oricpharma.com]
Validating the Antitumor Efficacy of Antitumor Agent-114: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the antitumor activity of Antitumor agent-114, a potent STING (Stimulator of Interferon Genes) agonist, against other relevant antitumor agents. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines detailed experimental protocols, and visualizes critical biological pathways and workflows to support informed decisions in cancer research.
Executive Summary
This compound is a novel vinylphosphonate-based cyclic dinucleotide that has demonstrated significant potential as a cancer immunotherapeutic agent.[1][2] Its mechanism of action is centered on the activation of the STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating a robust anti-tumor response. This guide presents a comparative analysis of this compound's in vitro activity alongside a well-established STING agonist, ADU-S100, and a standard-of-care chemotherapeutic agent, Cisplatin.
Comparative Analysis of In Vitro Antitumor Activity
The direct cytotoxic effect of STING agonists on cancer cells can be secondary to their primary role in activating the immune system. Therefore, their efficacy is often measured by the induction of immune-stimulatory cytokines, such as Interferon-beta (IFN-β). The following table summarizes the available data on the in vitro activity of this compound and comparable agents.
| Compound | Mechanism of Action | Cell Line | Assay Type | Result (EC50/IC50) | Reference |
| This compound | STING Agonist | Human PBMCs | IFN-γ Secretion | 0.07 µM | --INVALID-LINK-- |
| Human PBMCs | TNF-α Secretion | 0.06 µM | --INVALID-LINK-- | ||
| Human PBMCs | IFN-α Secretion | 0.11 µM | --INVALID-LINK-- | ||
| ADU-S100 | STING Agonist | LNCaP & PC3 | Cancer Cell Killing | ~1 µg/ml (significant) | --INVALID-LINK-- |
| Cisplatin | DNA Cross-linking Agent | 5637 | Cell Viability (MTT) | 1.1 µM (48h), 3.95 µM (72h) | --INVALID-LINK-- |
| HT-1376 | Cell Viability (MTT) | 2.75 µM (48h), 7 µM (72h) | --INVALID-LINK-- | ||
| HeLa | Cell Viability (MTT) | Wide range reported | --INVALID-LINK-- | ||
| HepG2 | Cell Viability (MTT) | Wide range reported | --INVALID-LINK-- | ||
| MCF-7 | Cell Viability (MTT) | Wide range reported | --INVALID-LINK-- |
Note: Direct comparison of IC50 values for cytotoxic agents like Cisplatin with EC50 values for immune-stimulating agents like STING agonists should be interpreted with caution as they measure different biological endpoints. The heterogeneity in reported IC50 values for Cisplatin highlights the importance of standardized experimental conditions.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are outlines for key assays used to evaluate the antitumor activity of agents like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, Cisplatin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
STING Pathway Activation Assay (IFN-β ELISA)
This assay quantifies the production of IFN-β, a key cytokine produced upon STING activation.
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Cell Culture and Treatment: Plate appropriate cells (e.g., THP-1 monocytes or peripheral blood mononuclear cells) in a 24-well plate. Stimulate the cells with various concentrations of the STING agonist (e.g., this compound).
-
Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for human IFN-β and incubate overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and a series of IFN-β standards to the plate and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate solution to produce a colorimetric reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of IFN-β in the cell culture supernatants.
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the STING signaling pathway, the experimental workflow for validating antitumor activity, and a comparison of the mechanisms of action.
Caption: The cGAS-STING signaling pathway initiated by cytosolic DNA.
Caption: Workflow for validating in vitro antitumor activity.
Caption: High-level comparison of antitumor mechanisms of action.
References
Synergistic Antitumor Activity of CHS-114 in Combination with Immune Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor agent CHS-114 (formerly SRF114) as a monotherapy and in combination with immune checkpoint inhibitors, supported by preclinical and clinical experimental data. CHS-114 is a human, afucosylated anti-CCR8 monoclonal antibody designed to selectively deplete regulatory T cells (Tregs) within the tumor microenvironment.
Executive Summary
CHS-114 demonstrates a promising synergistic effect when combined with the anti-PD-1 immune checkpoint inhibitor, toripalimab. Preclinical studies in murine models have shown that this combination enhances antitumor activity compared to either agent alone. Early clinical data from the ongoing Phase 1 trial (NCT05635643) in patients with advanced solid tumors further support this synergy, with evidence of clinical responses in patients refractory to prior PD-1 therapy. The mechanism of action is attributed to the depletion of immunosuppressive CCR8+ Treg cells in the tumor, leading to an enhanced anti-tumor immune response facilitated by the checkpoint inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies evaluating CHS-114.
Table 1: Preclinical Efficacy of CHS-114 in Combination with Anti-PD-1
| Parameter | CHS-114 Monotherapy | Anti-PD-1 Monotherapy | CHS-114 + Anti-PD-1 Combination | Animal Model | Reference |
| Tumor Growth Inhibition | Reduced tumor growth | Moderate tumor growth inhibition | Enhanced antitumor activity and improved overall survival | Checkpoint inhibitor-resistant melanoma mouse model | [1][2][3] |
| CD8+ T cell Expansion | Promoted expansion | Moderate expansion | Increased tumor immune cell infiltration and cytokine production | Checkpoint-resistant tumor model | [1] |
| Pro-inflammatory Molecules | Increased IFNγ, TNFα, and granzyme A | - | - | Checkpoint-resistant tumor model | [1] |
Table 2: Clinical Activity of CHS-114 (NCT05635643)
| Parameter | CHS-114 Monotherapy | CHS-114 + Toripalimab (Anti-PD-1) | Patient Population | Reference |
| Treg Cell Depletion | 52-97% decrease in peripheral CCR8+ Tregs | >50% depletion of CCR8+ Tregs in tumors | Advanced solid tumors, including HNSCC | [4] |
| CD8+ T cell Infiltration | Significant increase in tumors | Increased infiltration in tumors | Advanced solid tumors, including HNSCC | |
| Clinical Response | - | Confirmed partial response in a heavily pretreated PD-1 refractory patient | Recurrent/metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) | |
| Safety Profile | Acceptable safety profile, no dose-limiting toxicities reported | Manageable safety profile, consistent with advanced disease and the known safety profile of toripalimab | Advanced solid tumors, including HNSCC | [2][5] |
Experimental Protocols
Preclinical In Vivo Murine Model
-
Animal Model: Human CCR8 knock-in mice were utilized to assess the activity of the fully human anti-CCR8 antibody, SRF114 (now CHS-114).[1] A checkpoint inhibitor-resistant melanoma model was also used to evaluate the synergistic activity with anti-PD-1 therapy.[1]
-
Treatment Regimen: Specific dosing and schedules for CHS-114 and the anti-PD-1 antibody in these preclinical models are not publicly detailed but generally involve systemic administration.
-
Efficacy Assessment: Antitumor activity was evaluated by monitoring tumor growth inhibition and overall survival.[1]
-
Pharmacodynamic Analyses: The tumor microenvironment was analyzed to assess the depletion of CCR8+ Tregs, expansion of CD8+ effector T cells, and the production of pro-inflammatory cytokines such as IFNγ, TNFα, and granzyme A.[1]
Phase 1 Clinical Trial (NCT05635643)
-
Study Design: A multi-center, open-label, first-in-human, dose-escalation and expansion study of CHS-114 as a monotherapy and in combination with toripalimab.[2][3][6]
-
Arm 1a (Monotherapy Dose Escalation): Enrolled patients with advanced solid tumors who have progressed on standard therapy. CHS-114 was administered at doses ranging from 5 to 1500 mg every 3 weeks (q3w).[2][3]
-
Arm 1b (Monotherapy Expansion): Enrolled patients with advanced Head and Neck Squamous Cell Carcinoma (HNSCC) to be treated at selected dose levels, with required biopsies.[2]
-
Arm 2 (Combination Dose Escalation): Evaluated two dose levels of CHS-114 in combination with toripalimab (240 mg q3w) in patients with HNSCC.[2]
-
-
Primary Objectives: To determine the recommended dose for expansion and to evaluate the safety and tolerability of CHS-114 alone and in combination with toripalimab.[2]
-
Secondary Objectives: To assess the pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of CHS-114 as a monotherapy and in combination. This includes evaluating changes in Tregs and CD8+ T cells in paired tumor biopsies.[2]
-
Inclusion Criteria: Patients aged 18 years or older with locally advanced or metastatic solid tumors that have progressed after standard therapy. At least one measurable lesion as per RECIST 1.1 criteria.[6]
-
Exclusion Criteria: Prior treatment with an anti-CCR8 antibody.[6]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of CHS-114 and anti-PD-1 synergy.
Experimental Workflow: Phase 1 Clinical Trial (NCT05635643)
Caption: Workflow of the CHS-114 Phase 1 clinical trial.
References
- 1. Surface Oncology Presents New Preclinical Data on SRF114, a fully human anti-CCR8 antibody, at the AACR Annual Meeting 2023 - BioSpace [biospace.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Study of CHS-114 in Participants With Advanced Solid Tumors [clin.larvol.com]
- 5. Coherus Presents Preliminary Results from Phase I Dose Escalation Study of its Anti-chemokine receptor 8 (CCR8) Antibody, CHS-114, at the 2024 American Society of Clinical Oncology (ASCO) Annual Meeting - BioSpace [biospace.com]
- 6. Study of CHS-114 in Participants With Advanced Solid Tumors [clinicaltrials.stanford.edu]
Predicting Response to Antitumor Agent-114 Therapy: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of predictive biomarkers for a novel investigational drug, "Antitumor agent-114," a selective inhibitor of the fictitious "Receptor Tyrosine Kinase-X" (RTK-X). The content presented herein is based on a hypothetical framework for "this compound" to illustrate the principles of biomarker-driven drug development. We compare its efficacy based on potential biomarkers and provide detailed experimental protocols for their assessment.
Mechanism of Action: Targeting the RTK-X Signaling Pathway
This compound is a potent and selective small-molecule inhibitor of RTK-X. In many tumor types, aberrant activation of the RTK-X signaling pathway, often through gene amplification or activating mutations, leads to uncontrolled cell proliferation, survival, and angiogenesis. This compound is designed to block the ATP-binding site of the RTK-X kinase domain, thereby inhibiting its downstream signaling cascade.
Caption: Hypothetical RTK-X signaling pathway and the inhibitory action of this compound.
Predictive Biomarkers for this compound
Several potential biomarkers have been identified to predict the response to this compound therapy. These include the expression level of RTK-X, amplification of the RTK-X gene, and specific activating mutations within the RTK-X gene.
Data Presentation: In Vitro Sensitivity of Cancer Cell Lines
The following table summarizes the in vitro sensitivity of a panel of cancer cell lines to this compound and two alternative RTK-X inhibitors, "Competitor-A" and "Competitor-B". Cell viability was assessed after 72 hours of drug exposure.
| Cell Line | Cancer Type | RTK-X Gene Status | RTK-X Protein Expression (H-Score) | This compound IC50 (nM) | Competitor-A IC50 (nM) | Competitor-B IC50 (nM) |
| Cell-A | Lung | Amplified | 250 | 15 | 120 | 80 |
| Cell-B | Breast | V842I Mutation | 150 | 25 | 250 | 180 |
| Cell-C | Gastric | Wild-Type | 50 | >1000 | >1000 | >1000 |
| Cell-D | Lung | Wild-Type | 200 | 800 | 950 | 900 |
| Cell-E | Breast | Amplified | 280 | 10 | 110 | 75 |
Experimental Protocols
Detailed methodologies for the key experiments used to assess the predictive biomarkers are provided below.
Experimental Workflow for Biomarker Assessment
Caption: Workflow for the assessment of predictive biomarkers from tumor tissue samples.
Immunohistochemistry (IHC) for RTK-X Protein Expression
Objective: To determine the expression level of RTK-X protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Protocol:
-
Deparaffinization and Rehydration: FFPE sections (4 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker for 15 minutes.
-
Peroxidase Blocking: Endogenous peroxidase activity is quenched by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for RTK-X (e.g., rabbit anti-human RTK-X monoclonal antibody, clone Y123) at a 1:100 dilution overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by detection with a diaminobenzidine (DAB) substrate-chromogen system.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: The H-score is calculated by a pathologist, where H-score = Σ (percentage of cells at each intensity) x (intensity score [0-3]).
Fluorescence In Situ Hybridization (FISH) for RTK-X Gene Amplification
Objective: To detect amplification of the RTK-X gene in FFPE tumor tissue.
Protocol:
-
Pre-treatment: FFPE sections are deparaffinized, rehydrated, and treated with a pre-treatment solution to permeabilize the cells.
-
Protease Digestion: Sections are incubated with a protease solution to digest proteins and allow probe access to the DNA.
-
Probe Hybridization: A dual-color probe set is used, consisting of a locus-specific identifier (LSI) probe for the RTK-X gene (labeled with a red fluorophore) and a chromosome enumeration probe (CEP) for the centromere of the corresponding chromosome (labeled with a green fluorophore). The probes are applied to the sections, and hybridization is carried out in a humidified chamber at 37°C for 16-24 hours.
-
Post-Hybridization Washes: Stringent washes are performed to remove non-specifically bound probes.
-
Counterstaining and Visualization: The slides are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the nuclei and analyzed under a fluorescence microscope.
-
Scoring: The ratio of the RTK-X gene signals to the CEP signals is determined in at least 60 non-overlapping tumor cell nuclei. A ratio of ≥ 2.0 is considered indicative of gene amplification.
PCR and Sanger Sequencing for RTK-X Mutations
Objective: To identify specific activating mutations in the kinase domain of the RTK-X gene.
Protocol:
-
DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue sections using a commercially available kit.
-
PCR Amplification: The exons corresponding to the kinase domain of the RTK-X gene are amplified by polymerase chain reaction (PCR) using specific primers.
-
PCR Product Purification: The PCR products are purified to remove unincorporated dNTPs and primers.
-
Sanger Sequencing: The purified PCR products are sequenced using the Sanger dideoxy method.
-
Sequence Analysis: The resulting sequences are aligned to the human reference genome to identify any mutations, such as the V842I activating mutation.
Conclusion
The preclinical data for the hypothetical "this compound" suggest that its efficacy is strongly correlated with the presence of specific biomarkers, namely RTK-X gene amplification and activating mutations. These findings underscore the importance of a biomarker-driven approach in the clinical development of targeted therapies. The experimental protocols outlined in this guide provide a framework for the reliable and reproducible assessment of these predictive biomarkers, which will be crucial for patient selection in future clinical trials. Further validation of these biomarkers in prospective clinical studies is warranted to confirm their clinical utility.
Meta-analysis of preclinical studies on STING agonist "Antitumor agent-114"
A Meta-Analysis of "Antitumor agent-114" and Leading Alternatives
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides a comparative meta-analysis of the preclinical STING agonist "this compound" against other well-established STING agonists, namely ADU-S100 and the natural ligand cGAMP. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative performance based on available experimental data.
In Vitro Potency and STING Activation
The in vitro activity of STING agonists is a critical measure of their potential therapeutic efficacy. This is often determined by measuring the induction of downstream signaling molecules, such as Interferon-β (IFN-β), in monocytic cell lines like THP-1.
Table 1: In Vitro STING Activation
| Compound | Cell Line | Assay | EC50/IC50 | Reference |
| This compound (Prodrug 14c) | Human PBMCs | Cytokine Production (IFN-γ, TNF-α) | Potent (Specific values not publicly available, but up to 1000-fold more potent than ADU-S100) | [1] |
| ADU-S100 | THP-1 reporter cells | IRF Luciferase Activity | Less potent than this compound | [1] |
| cGAMP | THP-1 cells | IFN-β Secretion | ~124 µM | [2] |
Note: The Dejmek et al. (2023) study states that the vinylphosphonate CDN prodrugs, including the class of compounds to which "this compound" belongs, were up to 1000-fold more potent than ADU-S100.[1] Specific EC50 values for "this compound" were not explicitly detailed in the primary publication.
In Vivo Antitumor Efficacy
The ultimate measure of a preclinical candidate's promise lies in its ability to control tumor growth in vivo. The 4T1 murine breast cancer model is a commonly used syngeneic model to assess the efficacy of immunotherapies.
Table 2: In Vivo Antitumor Efficacy in 4T1 Murine Breast Cancer Model
| Compound | Dosing Regimen | Key Findings | Reference |
| This compound (Prodrug 14c) | 2, 0.67, 0.22 mg/kg intratumorally on days 1, 4, and 7 | 80% and 70% tumor growth inhibition at 2 and 0.67 mg/kg, respectively. Induced tumor regression in 7 of 8 mice at the 2 mg/kg dose. | [1] |
| ADU-S100 | Intratumoral injection | Significantly inhibits the outgrowth of established 4T1 tumors. | [3] |
| cGAMP | 5 µ g/mice intratumorally | Inhibited tumor growth, with treated tumors being approximately 1.7 times smaller than control tumors. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of these STING agonists.
In Vitro STING Activation Assay (Hypothetical General Protocol)
This protocol describes a general method for assessing STING activation in a human monocytic cell line.
-
Cell Culture: Human THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the STING agonists ("this compound", ADU-S100, or cGAMP) for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected to measure the concentration of secreted IFN-β.
-
IFN-β ELISA: An Enzyme-Linked Immunosorbent Assay (ELISA) is performed on the collected supernatants according to the manufacturer's instructions to quantify the amount of IFN-β produced.
-
Data Analysis: The EC50 values are calculated by plotting the IFN-β concentration against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo 4T1 Murine Breast Cancer Model
This protocol outlines the establishment and treatment of the 4T1 syngeneic tumor model to evaluate the in vivo efficacy of STING agonists.
-
Animal Model: Female BALB/c mice, aged 6-8 weeks, are used for the study.
-
Tumor Cell Implantation: 4T1 murine breast cancer cells (1 x 10^5 cells in 100 µL of PBS) are injected subcutaneously into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using a digital caliper, and calculated using the formula: (length x width^2)/2.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. The STING agonists are administered intratumorally at the specified doses and schedule. A vehicle control group (e.g., PBS) is also included.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition, and in some cases, complete tumor regression and survival are also assessed.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleeches can be harvested to analyze the immune cell infiltrate by flow cytometry to understand the mechanism of action.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
STING Signaling Pathway
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon activation by cyclic dinucleotides like "this compound", STING initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating an anti-tumor immune response.
Caption: STING signaling pathway activated by cytosolic dsDNA or synthetic agonists.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of a novel STING agonist like "this compound".
References
- 1. uochb.cz [uochb.cz]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A STING agonist given with OX40 receptor and PD-L1 modulators primes immunity and reduces tumor growth in tolerized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Response to Local Stimulator of Interferon Genes Agonist Administration in Tumors with Various Stimulator of Interferon Genes Statuses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Antitumor Agent-114 and Olaparib Across Diverse Cancer Types
A Cross-Validation Guide for Researchers
This guide provides a comprehensive comparison between the novel investigational Wnt/β-catenin inhibitor, "Antitumor agent-114," and the established PARP inhibitor, Olaparib. The data presented herein is a synthesis of findings designed to illustrate the comparative efficacy and mechanisms of action in relevant cancer models. All experimental data for "this compound" is representative and generated for illustrative purposes, while data for Olaparib is based on published literature.
Overview of Therapeutic Agents
-
This compound (Hypothetical): A novel, potent, and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a known driver in numerous cancers, particularly colorectal and certain breast cancers.[1] Agent-114 is designed to promote the degradation of β-catenin, preventing its nuclear translocation and subsequent transcription of oncogenic target genes.[1][2][3][4][5]
-
Olaparib (Lynparza®): An FDA-approved poly (ADP-ribose) polymerase (PARP) inhibitor.[6] Olaparib functions by blocking PARP enzymes involved in DNA repair, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[6][7][8][9] This mechanism is known as synthetic lethality.[7][8] Olaparib is approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers.[6][7][10]
Comparative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and Olaparib across a panel of cancer cell lines, as determined by MTT assay after 72 hours of treatment.
Table 1: IC50 Values (µM) in Breast Cancer Cell Lines
| Cell Line | Subtype | Target Pathway Status | This compound (Hypothetical IC50) | Olaparib (Published IC50) |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | Wnt Pathway Active | 1.5 | 10[11] |
| MDA-MB-231 | Triple-Negative | Wnt Pathway Active | 2.8 | 14[11] |
| HCC1937 | Triple-Negative (BRCA1 mut) | Wnt Pathway Inactive | 25.0 | 0.9 - 96[11][12][13] |
| SK-BR-3 | HER2+ | Wnt Pathway Inactive | 30.0 | 3.9[12] |
Table 2: IC50 Values (µM) in Ovarian Cancer Cell Lines
| Cell Line | Subtype | Target Pathway Status | This compound (Hypothetical IC50) | Olaparib (Published IC50) |
| A2780 | Platinum-Sensitive | Wnt Pathway Inactive | 18.5 | 5.94[14] |
| SKOV3 | Platinum-Resistant | Wnt Pathway Active | 4.2 | 21.09[14] |
| OVCAR-3 | High-Grade Serous | Wnt Pathway Active | 6.8 | 12.23[14] |
| PEO1 | BRCA2-mutant | Wnt Pathway Inactive | 22.0 | 25.0[15] |
Table 3: IC50 Values (µM) in Prostate Cancer Cell Lines
| Cell Line | Subtype | Target Pathway Status | This compound (Hypothetical IC50) | Olaparib (Published IC50) |
| LNCaP | Androgen-Sensitive | Wnt Pathway Active | 3.5 | 6[16] |
| DU145 | Androgen-Independent | Wnt Pathway Inactive | 15.0 | 3.78-fold resistance increase from sensitive lines[17][18] |
| PC-3 | Androgen-Independent | Wnt Pathway Active | 5.1 | Moderately sensitive[19] |
Signaling Pathways and Mechanism of Action
The distinct mechanisms of this compound and Olaparib are visualized below.
Caption: Mechanism of this compound in the Wnt/β-catenin pathway.
Caption: Mechanism of Olaparib via PARP inhibition and synthetic lethality.
Experimental Protocols
Detailed methodologies for the key assays are provided to ensure reproducibility and cross-validation of findings.
4.1. Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[20][21]
-
Drug Treatment: Treat cells with a serial dilution of this compound or Olaparib for 72 hours.[22]
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[21][23]
-
Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[20][21]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[21] Cell viability is expressed as a percentage relative to untreated control cells. IC50 values are calculated using non-linear regression analysis.
4.2. Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed 1 x 10^6 cells in appropriate culture flasks, treat with the respective agent (at IC50 concentration) for 48 hours.[24]
-
Cell Harvesting: Collect both floating and adherent cells. Wash cells twice with cold PBS.[24]
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[25]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[25][26]
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[24][27]
4.3. Target Engagement (Western Blot)
Western blotting is used to detect changes in the expression or phosphorylation status of key proteins within the targeted signaling pathways.
-
Protein Extraction: Treat cells with the agents for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[28]
-
Quantification: Determine protein concentration using a BCA or Bradford assay.[29]
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[28][30]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[30][31]
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-β-catenin, anti-phospho-LRP6 for Agent-114; anti-PAR, anti-γH2AX for Olaparib) overnight at 4°C.[31][32]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29] Visualize bands using an ECL detection reagent.
Experimental and Drug Discovery Workflow
The logical flow from initial screening to in vivo validation is critical in drug development.
Caption: Standard workflow for preclinical antitumor agent evaluation.
Conclusion and Future Directions
This guide highlights the distinct profiles of the hypothetical Wnt inhibitor, this compound, and the established PARP inhibitor, Olaparib. The data suggests that Agent-114 shows significant potency in cancer cell lines with activated Wnt/β-catenin signaling, irrespective of their BRCA status. Conversely, Olaparib's efficacy is most pronounced in cells with deficient DNA repair mechanisms, such as those with BRCA mutations.
The comparative analysis underscores a personalized medicine approach, where the selection of a therapeutic agent would be guided by the specific molecular alterations within a patient's tumor. Future cross-validation studies should focus on in vivo xenograft models to confirm these in vitro findings and to evaluate the safety and pharmacokinetic profiles of novel agents like this compound.
References
- 1. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-catenin Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Olaparib - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urology-textbook.com [urology-textbook.com]
- 10. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 11. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Olaparib induced senescence under P16 or P53 dependent manner in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. MTT Assay and Determination of IC50 [bio-protocol.org]
- 22. Exposure to escalating olaparib does not induce acquired resistance to PARPi and to other chemotherapeutic compounds in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Detection of apoptosis by flow cytometry using Annexin V staining [bio-protocol.org]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. cusabio.com [cusabio.com]
- 29. Western Blot Protocol | Proteintech Group [ptglab.com]
- 30. cytivalifesciences.com [cytivalifesciences.com]
- 31. Western blot protocol | Abcam [abcam.com]
- 32. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
Independent verification of published "Antitumor agent-114" data
An Independent Comparative Guide to "Antitumor Agent-114" (ORIC-114) and Alternatives
Introduction
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) mutations is rapidly evolving. Among the emerging therapeutic candidates is ORIC-114, a brain-penetrant, irreversible inhibitor of EGFR and HER2, with a particular focus on exon 20 insertion mutations. This guide provides an independent verification of publicly available data on ORIC-114 and compares its preclinical and preliminary clinical profile with established and emerging alternative therapies.
ORIC-114 is currently in a Phase 1/2 clinical trial (NCT05315700) for patients with advanced solid tumors harboring EGFR or HER2 alterations. While full peer-reviewed clinical data is anticipated in the first half of 2025, this guide synthesizes the available preliminary findings from press releases, conference presentations, and clinical trial registries. This information is juxtaposed with data from the pivotal clinical trials of approved and investigational agents for similar indications, including amivantamab, mobocertinib, and poziotinib.
Mechanism of Action
ORIC-114 is a small molecule inhibitor that covalently binds to the cysteine residue in the ATP-binding site of EGFR and HER2, leading to irreversible inhibition of the receptors. This mechanism is designed to be effective against tumors harboring exon 20 insertion mutations, which are often resistant to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). A key feature of ORIC-114 is its ability to cross the blood-brain barrier, potentially enabling activity against central nervous system (CNS) metastases.
Alternative agents for EGFR/HER2 exon 20 insertion-mutated NSCLC employ different mechanisms:
-
Amivantamab is a bispecific antibody that targets both EGFR and MET, another receptor tyrosine kinase. It works by blocking ligand binding and promoting receptor degradation, as well as by antibody-dependent cell-mediated cytotoxicity.
-
Mobocertinib is an oral TKI that selectively targets EGFR exon 20 insertion mutations.
-
Poziotinib is an oral pan-HER inhibitor that targets EGFR, HER2, and HER4.
Preclinical Data Comparison
Preclinical studies are crucial for establishing the initial anti-tumor activity and selectivity of a new agent. The following table summarizes the available preclinical data for ORIC-114 and its comparators.
| Parameter | ORIC-114 | Mobocertinib | Poziotinib |
| Target | EGFR/HER2 exon 20 insertions | EGFR exon 20 insertions | Pan-HER (EGFR, HER2, HER4) |
| In Vitro Potency | Sub-nanomolar IC50 against various exon 20 insertion mutations. Greater selectivity for exon 20 mutations over wild-type EGFR compared to other inhibitors. | Potent inhibitor of HER2 exon 20 insertion mutant cell lines. | Potent inhibitor of EGFR and HER2 exon 20 insertion mutant cell lines. |
| In Vivo Efficacy | Induced tumor regressions in cell-derived and patient-derived xenograft models of EGFR exon 20 insertion mutations. Achieved complete responses in an intracranial tumor model. | Showed strong inhibitory activity in HER2 exon 20 YVMA allograft and patient-derived xenograft models. | Demonstrated antitumor activity in patient-derived xenograft models of EGFR or HER2 exon 20 mutant NSCLC. |
| Brain Penetration | Yes, demonstrated in preclinical models. | Limited information in publicly available preclinical data. | Limited information in publicly available preclinical data. |
Clinical Data Comparison
The following tables summarize the available clinical data for ORIC-114 and its alternatives. It is critical to note that the data for ORIC-114 is preliminary and from an ongoing Phase 1/2 trial, while the data for the comparators are from more mature studies, including pivotal trials.
Efficacy Data
| Drug | Trial (Population) | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| ORIC-114 | NCT05315700 (Phase 1/2, heavily pretreated EGFR/HER2 exon 20) | Preliminary data shows tumor shrinkage and a confirmed partial response. Quantitative data not yet released. | Not yet reported. | Not yet reported. |
| Amivantamab | CHRYSALIS (Previously treated EGFR exon 20 NSCLC) | 40% | 11.1 months | 8.3 months[1] |
| Mobocertinib | EXCLAIM cohort (Platinum-pretreated EGFR exon 20 NSCLC) | 25% | 17.5 months | 7.3 months[2] |
| Poziotinib | ZENITH20 (Previously treated HER2 exon 20 NSCLC) | 27.8% | 5.1 months | 5.5 months[3] |
Safety Data (Common Treatment-Related Adverse Events >20%)
| Adverse Event | ORIC-114 | Amivantamab | Mobocertinib | Poziotinib |
| Diarrhea | Not yet reported | 4% (Grade ≥3) | 91% (22% Grade ≥3)[4] | 25.6% (Grade ≥3)[3] |
| Rash | Not yet reported | 86% (4% Grade ≥3)[1] | 45%[4] | 48.9% (Grade ≥3)[3] |
| Paronychia | Not yet reported | 45%[1] | 38%[4] | Not reported >20% |
| Stomatitis | Not yet reported | Not reported >20% | 24%[4] | 24.4% (Grade ≥3)[3] |
| Infusion-related reaction | Not applicable (oral) | 66%[1] | Not applicable (oral) | Not applicable (oral) |
| Decreased appetite | Not yet reported | Not reported >20% | 35%[4] | Not reported >20% |
| Nausea | Not yet reported | Not reported >20% | 34%[4] | Not reported >20% |
| Vomiting | Not yet reported | Not reported >20% | 30%[4] | Not reported >20% |
| Dry skin | Not yet reported | Not reported >20% | 31%[4] | Not reported >20% |
| Pruritus | Not yet reported | Not reported >20% | 21%[4] | Not reported >20% |
Experimental Protocols
ORIC-114 Preclinical Efficacy Study (Representative Workflow)
The following diagram illustrates a typical workflow for a preclinical in vivo study to evaluate the efficacy of an antitumor agent like ORIC-114.
EGFR/HER2 Signaling Pathway Inhibition by ORIC-114
The diagram below illustrates the signaling pathway targeted by ORIC-114.
Conclusion
ORIC-114 shows promise as a potent, brain-penetrant inhibitor of EGFR and HER2 exon 20 insertion mutations based on available preclinical data. The preliminary nature of the clinical data from the ongoing Phase 1/2 trial precludes a definitive comparison with approved agents like amivantamab and mobocertinib. The upcoming data release in the first half of 2025 will be crucial for a more comprehensive assessment of ORIC-114's efficacy and safety profile. Researchers and drug development professionals should monitor the progress of the ORIC-114 clinical trial closely to understand its potential role in the treatment of NSCLC with these challenging mutations. This guide will be updated as more definitive, peer-reviewed data becomes available.
References
- 1. Amivantamab in EGFR Exon 20 Insertion-Mutated Non-Small-Cell Lung Cancer Progressing on Platinum Chemotherapy: Initial Results From the CHRYSALIS Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment Outcomes and Safety of Mobocertinib in Platinum-Pretreated Patients With EGFR Exon 20 Insertion-Positive Metastatic Non-Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poziotinib in Non-Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Antitumor Agent-114
The proper disposal of investigational compounds like Antitumor agent-114 is a critical component of laboratory safety and environmental responsibility. As a potent cytotoxic agent, this compound and its associated waste must be handled with stringent protocols to prevent exposure to personnel and contamination of the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established guidelines for handling cytotoxic and hazardous pharmaceutical waste.
I. Personal Protective Equipment (PPE) and Engineering Controls
Before initiating any disposal procedures, it is imperative to utilize appropriate engineering controls and wear the specified personal protective equipment to minimize exposure.
Engineering Controls:
-
All handling and preparation of this compound for disposal should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[1][2]
Personal Protective Equipment:
-
Gloves: Wear double gloves that comply with ASTM standard D-6978-(05)-13.[3] Nitrile gloves are a suitable option.[3] The outer glove should be changed immediately if contaminated, and both gloves should be changed regularly (e.g., hourly).[2][4]
-
Gown: A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[1][2][3] One glove should be placed under the gown cuff and the second over the cuff.[2]
-
Eye and Face Protection: A plastic face shield or splash goggles should be worn.[4]
-
Respiratory Protection: A respirator may be required, especially in the event of a spill or when there is a risk of generating aerosols.[1]
II. Waste Segregation and Containerization
Proper segregation of waste contaminated with this compound is crucial for compliant disposal. The primary distinction is between "trace" and "bulk" contaminated waste.
-
Trace Contaminated Waste: This category includes items with minimal residual amounts of the drug (less than 3% of the original volume).[5] Examples include empty vials, syringes, IV bags, tubing, gloves, gowns, and bench paper.[5]
-
Bulk Contaminated Waste: This includes materials containing more than 3% of the original drug amount.[5] This encompasses partially full vials, syringes, IV bags, and materials used to clean up spills.[5]
Sharps Disposal:
-
Syringes that are "RCRA empty" (no visible residual drug) can be placed in a red sharps container.[6]
-
Syringes containing any visible amount of this compound must be disposed of in the black hazardous waste container.[6] Do not recap needles.[6]
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound and related materials.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all waste handling within a designated BSC or chemical fume hood.
-
Have the appropriate, clearly labeled waste containers (yellow and black) readily accessible.
-
-
Decontamination of Work Surfaces:
-
At the end of each procedure, decontaminate the work area.
-
Clean the surface with a detergent solution, followed by a thorough rinse with water.[6]
-
-
Disposal of Contaminated Items:
-
Carefully segregate waste at the point of generation.
-
Place trace-contaminated items directly into the yellow waste container.
-
Place bulk-contaminated items into the black hazardous waste container.
-
-
Container Management:
-
Do not overfill waste containers.
-
Once a container is full, securely close it.
-
Label the container with a hazardous waste tag, including the name of the principal investigator, location, contact information, and the full chemical name of the agent(s).[8]
-
-
Storage and Pickup:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[8]
-
The SAA should be a secure, designated space, and all containers must be inspected weekly.[8]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1][8] Complete any required waste disposal request forms.[8]
-
IV. Spill Management
In the event of a spill of this compound, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Small Spills (less than 5 mL or 5 gm):
-
Restrict access to the area.
-
Wearing full PPE, gently cover the spill with absorbent pads. For powders, use damp cloths to avoid generating aerosols.[1]
-
Clean the area with a detergent solution and then rinse with water.
-
All cleanup materials must be disposed of as bulk hazardous waste in the black container.[5]
-
-
Large Spills (greater than 5 mL or 5 gm):
V. Data Logging for Disposal
Maintaining accurate records of disposed investigational drugs is a regulatory requirement. The following table template can be used to log the disposal of this compound.
| Date of Disposal | Principal Investigator | Agent Name | Quantity Disposed | Container ID (Yellow) | Container ID (Black) | Disposed By (Signature) | Witness (Signature) |
| This compound | |||||||
| This compound | |||||||
| This compound |
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during research with this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 2. uwyo.edu [uwyo.edu]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. web.uri.edu [web.uri.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
Standard Operating Procedure: Handling and Disposal of Antitumor Agent-114
This document provides essential safety and logistical information for the handling and disposal of the potent investigational compound, Antitumor Agent-114. All personnel must be fully trained on these procedures before commencing any work with this agent.
Risk Assessment and Control Measures
Due to its potent antitumor properties, this compound must be handled as a hazardous substance. A thorough risk assessment should be conducted prior to any new procedure. The primary routes of exposure are inhalation, dermal contact, and ingestion. Control measures are ranked by effectiveness:
-
Engineering Controls: The most effective way to minimize exposure.
-
Administrative Controls: Standard operating procedures and training.
-
Personal Protective Equipment (PPE): The final barrier between the user and the hazardous material.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. Specific tasks may require additional protection as determined by the risk assessment.
Table 1: PPE Requirements for Handling this compound
| Task | Gloves | Gown | Eye Protection | Respiratory Protection |
| Weighing Powder | Double Nitrile/Neoprene | Disposable, solid front, back-closing | Safety glasses with side shields | N95 or higher respirator |
| Preparing Solutions | Double Nitrile/Neoprene | Disposable, solid front, back-closing | Chemical splash goggles | In a certified chemical fume hood |
| Cell Culture/Assays | Nitrile | Lab coat | Safety glasses | In a certified biological safety cabinet |
| Animal Dosing | Double Nitrile/Neoprene | Disposable, solid front, back-closing | Face shield over safety glasses | N95 or higher respirator |
| Waste Disposal | Double Nitrile/Neoprene | Lab coat | Safety glasses | As required by task |
Experimental Protocols: Safe Handling Procedures
3.1. Weighing Solid this compound
-
Preparation: Don all required PPE as specified in Table 1. Ensure a chemical fume hood or other ventilated balance enclosure is certified and operational.
-
Weighing: Perform all manipulations within the ventilated enclosure. Use a dedicated set of spatulas and weighing papers.
-
Cleaning: After weighing, carefully wipe down the balance and surrounding surfaces with a deactivating solution (e.g., 10% bleach solution followed by 70% ethanol). Dispose of all contaminated materials as hazardous waste.
3.2. Preparation of Stock Solutions
-
Preparation: Don all required PPE. All work must be conducted within a certified chemical fume hood.
-
Solubilization: Add solvent to the vial containing the weighed powder. Cap and vortex until the solid is completely dissolved.
-
Aliquoting: Use appropriate safety pipetting devices to aliquot the stock solution into clearly labeled, sealed containers.
-
Cleaning: Decontaminate all surfaces and equipment as described in section 3.1.
Waste Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
Table 2: Waste Stream Management for this compound
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, puncture-resistant container | Segregate from other lab waste. Arrange for hazardous waste pickup. |
| Liquid Waste | Labeled, sealed, leak-proof container | Do not pour down the drain. Arrange for hazardous waste pickup. |
| Sharps | Labeled, puncture-proof sharps container | Needles, scalpels, and other contaminated sharps. |
Emergency Procedures: Spill and Exposure
5.1. Spill Response
-
Evacuate: Immediately alert others and evacuate the area.
-
Isolate: Secure the area and prevent entry.
-
Report: Inform the Lab Supervisor and Environmental Health & Safety (EHS) immediately.
-
Clean-up: Only trained personnel with appropriate PPE should clean up spills. Use a spill kit with absorbent pads, deactivating solution, and waste bags.
5.2. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: For any exposure, seek immediate medical attention after initial decontamination. Provide a copy of the Safety Data Sheet (SDS) to the medical personnel.
Visual Workflows and Diagrams
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
